molecular formula C28H28ClN3NaO5+ B15618386 TM5275 sodium

TM5275 sodium

货号: B15618386
分子量: 545.0 g/mol
InChI 键: JSHSGBIWNPQCQZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

TM5275 sodium is a useful research compound. Its molecular formula is C28H28ClN3NaO5+ and its molecular weight is 545.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C28H28ClN3NaO5+

分子量

545.0 g/mol

IUPAC 名称

sodium 2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid

InChI

InChI=1S/C28H28ClN3O5.Na/c29-22-11-12-24(23(17-22)28(35)36)30-25(33)18-37-19-26(34)31-13-15-32(16-14-31)27(20-7-3-1-4-8-20)21-9-5-2-6-10-21;/h1-12,17,27H,13-16,18-19H2,(H,30,33)(H,35,36);/q;+1

InChI 键

JSHSGBIWNPQCQZ-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TM5275 Sodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action: PAI-1 Inhibition

G cluster_pathway Standard PAI-1 Inhibition Pathway cluster_tm5275 TM5275 Mechanism PA Plasminogen Activator (tPA/uPA) Complex Stable Inactive PAI-1/PA Complex PA->Complex Plasmin Plasmin (Fibrinolysis) PA->Plasmin Activates PAI1_active Active PAI-1 PAI1_active->Complex Inhibits PAI1_substrate PAI-1 as Substrate PAI1_active->PAI1_substrate Plasminogen Plasminogen Plasminogen->Plasmin TM5275 TM5275 TM5275->PAI1_active Binds & Converts PA_free Active PA (Released) PAI1_substrate->PA_free PAI1_cleaved Cleaved PAI-1 PAI1_substrate->PAI1_cleaved PA_free->PAI1_substrate Cleaves

Caption: TM5275 converts PAI-1 from an inhibitor to a substrate for plasminogen activators.

Pharmacological Effects & Associated Signaling Pathways

A. Profibrinolytic and Antithrombotic Effects

G cluster_0 Cell Surface Events VEC Vascular Endothelial Cell (VEC) tPA tPA VEC->tPA Secretes & Retains Plasmin Plasmin tPA->Plasmin Activates PAI1 PAI-1 PAI1->tPA Inhibits & Dissociates from VEC TM5275 TM5275 TM5275->PAI1 Inhibits Plasminogen Plasminogen Plasminogen->Plasmin Lysis Fibrin (B1330869) Lysis (Clot Dissolution) Plasmin->Lysis Fibrin Fibrin Clot Fibrin->Lysis Degrades

Caption: TM5275 inhibits PAI-1, enhancing tPA-mediated fibrinolysis on endothelial cells.
B. Anti-fibrotic Effects

TGFB1 TGF-β1 TGFBR TGF-β1 Receptor TGFB1->TGFBR PAI1 PAI-1 Upregulation TGFBR->PAI1 AKT PI3K/AKT Pathway TGFBR->AKT PAI1->AKT Co-activates pAKT p-AKT AKT->pAKT HSC_prolif HSC Proliferation & Collagen Synthesis pAKT->HSC_prolif Fibrosis Fibrosis HSC_prolif->Fibrosis TM5275 TM5275 TM5275->PAI1 Inhibits TM5275->pAKT Inhibits

Caption: TM5275 blocks TGF-β1/PAI-1 signaling, inhibiting AKT and fibrotic activity.
C. Anti-cancer Effects

Quantitative Data Summary

The preclinical efficacy of TM5275 has been quantified across various assays and models.

Table 1: In Vitro Potency and Cellular Effects

Parameter Value Cell/System Reference
PAI-1 Inhibition (IC50) 6.95 μM Purified PAI-1 [3][7]
Anti-cancer (IC50 range) 9.7 - 60.3 μM Various human cancer cell lines [10]
Apoptosis Induction 50 μM Human cancer cell lines [10]
tPA Retention on VECs 20 - 100 μM Vascular Endothelial Cells [7][8]

Table 2: In Vivo Efficacy in Preclinical Models

Model Species Dosage Key Finding Reference
Arteriovenous Shunt Thrombosis Rat 10 & 50 mg/kg (oral) Significant reduction in blood clot weight [3][7]
Ferric Chloride-induced Thrombosis Rat 1 & 3 mg/kg (oral) Increased time to primary occlusion [3]
Photochemical-induced Thrombosis Cynomolgus Monkey 10 mg/kg (oral) Increased time to primary occlusion [3]
CDAA-induced Liver Fibrosis Rat N/A Marked amelioration of hepatic fibrosis [1]
TNBS-induced Intestinal Fibrosis Mouse 50 mg/kg (oral) Decreased collagen deposition, increased MMP-9 [9]

| Pharmacokinetics (single dose) | Rat | 10 mg/kg (oral) | Peak plasma concentration: 17.5 ± 5.2 μM |[7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize TM5275.

A. Animal Models of Fibrosis
  • Protocol: Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Liver Fibrosis.[1]

  • Objective: To induce nonalcoholic steatohepatitis (NASH) with severe fibrosis.

  • Methodology:

    • Six-week-old male Fischer-344 rats are fed a CDAA diet for 12 weeks. Control animals receive a standard (CSAA) diet.

    • TM5275 is suspended in a vehicle (e.g., carboxymethyl cellulose) and administered daily via oral gavage during the treatment period.

    • At the end of the study, animals are euthanized, and liver tissues are collected.

    • Analysis: Tissues are fixed, sectioned, and stained with Hematoxylin & Eosin (H&E) for general morphology and Sirius-Red for collagen deposition. Immunohistochemistry is performed for α-SMA (a marker of activated HSCs). Gene expression (e.g., Tgfb1, Col1a1) is quantified by qRT-PCR.

Start Start: Fischer-344 Rats Diet 12-Week Diet - CDAA (Fibrosis) - CSAA (Control) Start->Diet Treatment Daily Oral Gavage - TM5275 - Vehicle Diet->Treatment Endpoint Endpoint: Tissue Collection Treatment->Endpoint Analysis Analysis: - Histology (Sirius-Red) - IHC (α-SMA) - qRT-PCR (Tgfb1) Endpoint->Analysis

Caption: Experimental workflow for evaluating the anti-fibrotic efficacy of TM5275 in vivo.
B. Cell-Based Apoptosis Assay

  • Protocol: Western Blot for Apoptosis Markers.[10]

  • Objective: To determine if TM5275 induces the intrinsic apoptotic pathway in cancer cells.

  • Methodology:

    • Human cancer cell lines (e.g., HT1080, HCT116) are seeded in culture plates and allowed to adhere.

    • Cells are treated with various concentrations of TM5275 (e.g., 50 μM) or a vehicle control (DMSO) for a specified time (e.g., 24-48 hours).

    • Cells are harvested and lysed to extract total protein. Protein concentration is quantified using a BCA assay.

    • Equal amounts of protein (e.g., 30 μg) are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

    • Membranes are blocked and then probed with primary antibodies against key apoptosis proteins: cleaved caspase-9, cleaved caspase-3, and cleaved PARP. An antibody for a housekeeping protein (e.g., β-actin) is used as a loading control.

    • After incubation with appropriate secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

C. Fibrinolysis Visualization on Endothelial Cells
  • Protocol: tPA Retention Assay using Total Internal Reflection Fluorescence Microscopy (TIRFM).[8]

  • Objective: To visualize and quantify the effect of TM5275 on the retention of tPA on the VEC surface.

  • Methodology:

    • VECs are cultured on glass-bottom dishes and transfected to express green fluorescent protein-tagged tPA (tPA-GFP).

    • Cells are treated with TM5275 (e.g., 20 or 100 μM) or vehicle.

    • The kinetics of tPA-GFP secretion and retention on the cell surface are monitored in real-time using TIRFM, which selectively illuminates fluorescent molecules in close proximity to the glass-cell interface.

References

The PAI-1 Inhibitor TM5275: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action of TM5275

Downstream Signaling Pathways of TM5275

Modulation of the TGF-β Signaling Pathway

Studies have shown that TM5275 can suppress the TGF-β1-stimulated proliferation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[1] Mechanistically, TM5275 has been demonstrated to inhibit the TGF-β-stimulated phosphorylation of AKT, a critical downstream effector in the PI3K/AKT pathway. However, it is noteworthy that TM5275 does not appear to affect the phosphorylation of other key mediators of TGF-β signaling, namely ERK1/2 and SMAD2/3.[1]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD2/3 TGFbR->SMAD ERK ERK1/2 TGFbR->ERK PI3K PI3K TGFbR->PI3K pSMAD p-SMAD2/3 SMAD->pSMAD Phosphorylation PAI1 PAI-1 pSMAD->PAI1 Upregulation pERK p-ERK1/2 ERK->pERK Phosphorylation pERK->PAI1 Upregulation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Phosphorylation pAKT->PAI1 Upregulation Fibrosis Fibrosis pAKT->Fibrosis Promotes PAI1->Fibrosis Promotes TM5275 TM5275 TM5275->pAKT Inhibits TM5275->PAI1 Inhibits

Figure 1: TM5275 modulates the TGF-β signaling pathway.

Inhibition of the PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. As mentioned, TM5275 has been shown to specifically inhibit the TGF-β-stimulated phosphorylation of AKT.[1] This inhibitory effect on a key pro-survival and pro-proliferative kinase likely contributes to the anti-fibrotic and potential anti-cancer properties of TM5275.

PI3K_AKT_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GrowthFactor Growth Factors (e.g., TGF-β) Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT pAKT p-AKT AKT->pAKT Phosphorylation CellSurvival Cell Survival & Proliferation pAKT->CellSurvival PAI1 PAI-1 PAI1->pAKT Promotes Phosphorylation TM5275 TM5275 TM5275->pAKT Inhibits TM5275->PAI1 Inhibits

Figure 2: TM5275 inhibits the PI3K/AKT signaling pathway.

Interaction with LRP1 Signaling

The Question of Sodium Downstream Signaling

A thorough review of the existing scientific literature did not reveal a direct, well-documented link between TM5275 and the modulation of sodium channels or intracellular sodium concentrations. However, it is plausible that indirect effects on sodium signaling could occur through the established downstream pathways:

  • TGF-β and Sodium Transport: TGF-β has been shown to influence the expression and activity of various ion channels, including the epithelial sodium channel (ENaC). In the context of fibrosis, where TGF-β is a key driver, alterations in sodium transport across epithelial and endothelial barriers could play a role in disease pathogenesis. By attenuating TGF-β signaling, TM5275 might indirectly influence these sodium transport processes.

  • PI3K/AKT and Sodium Transport: The PI3K/AKT pathway is known to regulate the activity of various ion transporters, including the Na+/K+-ATPase. Therefore, the inhibition of AKT phosphorylation by TM5275 could potentially have downstream consequences on cellular sodium homeostasis.

Further research is required to investigate these potential indirect connections and to determine if the modulation of sodium signaling is a significant component of the therapeutic effects of TM5275.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity and effects of TM5275.

ParameterValueSpeciesAssay SystemReference
IC50 for PAI-1 Inhibition 6.95 µMHumanCell-free assay[2]
Plasma Concentration 17.5 ± 5.2 µMRatIn vivo (10 mg/kg dose)[3]

Table 1: Pharmacological Parameters of TM5275

Cell TypeTreatmentEffectMagnitude of EffectReference
Hepatic Stellate Cells (HSC-T6) TM5275 (100 µM) + TGF-β1Inhibition of AKT phosphorylationSignificant reduction[1]
Hepatic Stellate Cells (HSC-T6) TM5275 (100 µM) + TGF-β1No effect on ERK1/2 phosphorylationNo significant change[1]
Hepatic Stellate Cells (HSC-T6) TM5275 (100 µM) + TGF-β1No effect on SMAD2/3 phosphorylationNo significant change[1]
Hepatic Stellate Cells (HSC-T6) TM5275 (100 µM) + TGF-β1Inhibition of Serpine1 mRNA expressionSignificant reduction[1]
Hepatic Stellate Cells (HSC-T6) TM5275 (100 µM) + TGF-β1Inhibition of Tgfb1 mRNA expressionSignificant reduction[1]
Hepatic Stellate Cells (HSC-T6) TM5275 (100 µM) + TGF-β1Inhibition of Col1a1 mRNA expressionSignificant reduction[1]
Ovarian Cancer Cells (ES-2, JHOC-9) TM5275 (70-100 µM)Decreased cell viability (72h)Significant decrease[3]

Table 2: Cellular Effects of TM5275

Experimental Protocols

Western Blot Analysis of AKT Phosphorylation

Objective: To determine the effect of TM5275 on TGF-β1-induced AKT phosphorylation in hepatic stellate cells (HSC-T6).

Materials:

  • HSC-T6 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Recombinant human TGF-β1

  • TM5275

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed HSC-T6 cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve the cells for 12-24 hours.

  • Pre-treat cells with TM5275 (e.g., 100 µM) for 1 hour.

  • Stimulate cells with TGF-β1 (e.g., 10 ng/mL) for the desired time (e.g., 30 minutes).

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Quantify protein concentration using the BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize the phospho-AKT signal to total AKT and the loading control.

Cell Proliferation Assay (WST-1)

Objective: To assess the effect of TM5275 on the proliferation of hepatic stellate cells.

Materials:

  • HSC-T6 cells

  • DMEM with 10% FBS

  • Recombinant human TGF-β1

  • TM5275

  • 96-well plates

  • WST-1 reagent

  • Microplate reader

Protocol:

  • Seed HSC-T6 cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of TM5275 in the presence or absence of TGF-β1.

  • Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • Add WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell proliferation relative to the control group.

Conclusion

References

TM5275: A Technical Deep Dive into a Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Discovery and Rationale

Mechanism of Action

In Vitro Efficacy

Parameter Value Assay Reference
IC50 6.95 μMPAI-1 Inhibition Assay[5]
Selectivity No interference with other serpin/serine protease systems up to 100 μMProtease Panel Screening[4]
Key In Vitro Findings:
  • Enhanced Fibrinolysis: TM5275 was shown to enhance the dissolution of fibrin (B1330869) clots in a dose-dependent manner.[4]

  • Anti-proliferative Effects: In ovarian cancer cell lines (ES-2 and JHOC-9), TM5275 decreased cell viability at concentrations of 70-100 μM and suppressed cell growth at 100 μM.[4]

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in various animal models have consistently demonstrated the antithrombotic and antifibrotic efficacy of orally administered TM5275.

Antithrombotic Activity
Animal Model Dosage Effect Reference
Rat Arteriovenous Shunt Thrombosis10 and 50 mg/kg (oral)Significantly lower blood clot weights (60.9±3.0 mg and 56.8±2.8 mg vs. 72.5±2.0 mg in vehicle)[4]
Rat Ferric Chloride-Induced Carotid Artery Thrombosis1 and 3 mg/kgIncreased time to primary occlusion[1]
Non-human Primate (Cynomolgus Monkey) Photochemical-Induced Arterial Thrombosis10 mg/kgIncreased time to primary occlusion[1]
Antifibrotic Activity
Animal Model Dosage Effect Reference
Rat Metabolic Syndrome-Related Hepatic Fibrosis50 and 100 mg/kg/day (in drinking water)Markedly ameliorated the development of hepatic fibrosis and suppressed HSC proliferation[3]
Mouse TGF-β1-Induced Lung Fibrosis40 mg/kg for 10 daysAlmost completely blocked lung fibrosis
Mouse TNBS-Induced Intestinal Fibrosis50 mg/kg/day for 2 weeks (oral)Decreased collagen accumulation and attenuated fibrogenesis
Pharmacokinetics

Oral administration of TM5275 exhibits a favorable pharmacokinetic profile. In rats, a dose of 10 mg/kg resulted in a plasma concentration of 17.5±5.2 μM.[4] The compound has shown very low toxicity in mice and rats.[4]

Signaling Pathways and Experimental Workflows

PAI-1 Signaling in Fibrosis

PAI1_Fibrosis_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR SMAD SMAD Signaling TGFbR->SMAD PAI1_exp PAI-1 Expression SMAD->PAI1_exp PAI1 PAI-1 PAI1_exp->PAI1 tPA_uPA tPA / uPA PAI1->tPA_uPA Plasmin Plasmin tPA_uPA->Plasmin Activates Plasminogen Plasminogen Plasminogen->Plasmin ECM_degradation ECM Degradation Plasmin->ECM_degradation Fibrosis Fibrosis ECM_degradation->Fibrosis TM5275 TM5275 TM5275->PAI1

Experimental Workflow: In Vivo Thrombosis Model

The ferric chloride-induced carotid artery thrombosis model is a standard method to evaluate the efficacy of antithrombotic agents like TM5275.

Thrombosis_Workflow Start Start Animal_Prep Anesthetize Rat Expose Carotid Artery Start->Animal_Prep Drug_Admin Oral Administration of TM5275 or Vehicle Animal_Prep->Drug_Admin Injury Topical Application of Ferric Chloride (FeCl3) Drug_Admin->Injury Allow for absorption Monitoring Monitor Blood Flow (e.g., Doppler Probe) Injury->Monitoring Endpoint Measure Time to Occlusion and/or Thrombus Weight Monitoring->Endpoint End End Endpoint->End

Caption: Workflow for the ferric chloride-induced arterial thrombosis model in rats.

Experimental Protocols

PAI-1 Inhibition Assay (Chromogenic)
  • Procedure: a. In a 96-well plate, incubate varying concentrations of TM5275 with a fixed concentration of PAI-1 at room temperature for a specified time (e.g., 15 minutes) to allow for binding. b. Add uPA or tPA to the wells and incubate for a further period (e.g., 10 minutes) to allow PAI-1 to inhibit the enzyme. c. Add the chromogenic substrate to initiate the colorimetric reaction. d. Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of TM5275 and determine the IC50 value by fitting the data to a dose-response curve.

Ferric Chloride-Induced Carotid Artery Thrombosis in Rats

This in vivo model assesses the antithrombotic effect of a compound.

  • Animals: Male rats (e.g., Sprague-Dawley).

  • Procedure: a. Anesthetize the rat and surgically expose the common carotid artery. b. Administer TM5275 or vehicle orally at the desired dose and time point before injury. c. Place a flow probe around the artery to monitor blood flow. d. Apply a filter paper saturated with ferric chloride solution (e.g., 10-50%) to the adventitial surface of the artery for a defined period (e.g., 3-10 minutes). e. Continuously monitor blood flow until complete occlusion occurs (cessation of blood flow).

  • Endpoint: The primary endpoint is the time to occlusion (TTO). Thrombus weight can also be measured post-euthanasia.

Clinical Development Status

Conclusion

References

A Preclinical Overview of TM5275 Sodium: A Novel PAI-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Data Presentation

Table 1: In Vitro Efficacy of TM5275 Sodium
ParameterValueCell Line/SystemReference
PAI-1 Inhibition (IC50) 6.95 µM---[1]
Cell Viability (IC50) [2]
70-100 µM (Significant decrease at 72h)ES-2 (Ovarian Cancer)[2]
70-100 µM (Significant decrease at 72h)JHOC-9 (Ovarian Cancer)[2]
Relatively insensitiveJHOP-9, JHOC-5, SKOV3, JHOC-7, JHOC-8[2]
Table 2: In Vivo Efficacy of this compound in a Rat Arteriovenous (AV) Shunt Thrombosis Model
Treatment GroupDoseThrombus Weight (mg)% InhibitionReference
Vehicle (Control)-72.5 ± 2.0-[3]
TM527510 mg/kg, p.o.60.9 ± 3.016%[3]
TM527550 mg/kg, p.o.56.8 ± 2.821.7%[3]
Ticlopidine (Reference)500 mg/kg, p.o.Not specified, equivalent to 50 mg/kg TM5275Not specified[3]
Table 3: Pharmacokinetic Parameters of this compound
SpeciesDoseCmaxTmaxHalf-lifeBioavailabilityReference
Rat10 mg/kg, p.o.17.5 ± 5.2 µMNot SpecifiedNot SpecifiedNot Specified[1]
Cynomolgus MonkeyNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOrally bioavailable[4]

Mechanism of Action and Signaling Pathways

Diagram 1: Mechanism of Action of TM5275

TM5275_Mechanism_of_Action cluster_0 Normal Fibrinolysis cluster_1 Pathological State (High PAI-1) cluster_2 Action of TM5275 Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin (B1330869) (clot) Fibrin (clot) Plasmin->Fibrin (clot) degrades tPA/uPA tPA/uPA tPA/uPA->Plasminogen activates Fibrin Degradation Products Fibrin Degradation Products Fibrin (clot)->Fibrin Degradation Products PAI-1 PAI-1 tPA/uPA_inhibited tPA/uPA PAI-1->tPA/uPA_inhibited inhibits Fibrin (clot)_persists Fibrin (clot) persists TM5275 TM5275 PAI-1_inhibited PAI-1 TM5275->PAI-1_inhibited inhibits

Diagram 2: TM5275 and the TGF-β Signaling Pathway in Fibrosis

TM5275_TGF_beta_Pathway TGF-beta1 TGF-beta1 TGF-beta Receptor TGF-beta Receptor TGF-beta1->TGF-beta Receptor PAI-1_upregulation PAI-1 Upregulation TGF-beta Receptor->PAI-1_upregulation AKT_phosphorylation AKT Phosphorylation TGF-beta Receptor->AKT_phosphorylation HSC_Proliferation HSC Proliferation & Fibrogenesis PAI-1_upregulation->HSC_Proliferation AKT_phosphorylation->HSC_Proliferation TM5275 TM5275 TM5275->PAI-1_upregulation inhibits TM5275->AKT_phosphorylation inhibits

Caption: TM5275 inhibits key steps in the TGF-β profibrotic signaling pathway.

Experimental Protocols

PAI-1 Inhibition Assay (Chromogenic)
  • Materials:

    • Recombinant human tPA

    • Plasminogen

    • Chromogenic plasmin substrate (e.g., S-2251)

    • Assay buffer (e.g., Tris-HCl with Tween 80)

    • This compound dissolved in a suitable solvent (e.g., DMSO)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Add the different concentrations of TM5275 or vehicle control to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Add plasminogen and the chromogenic substrate to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

    • Calculate the rate of substrate cleavage for each concentration of TM5275.

Rat Arteriovenous (AV) Shunt Thrombosis Model

This in vivo model assesses the antithrombotic efficacy of TM5275.

  • Animals: Male Sprague-Dawley rats.

  • Materials:

    • This compound formulated for oral gavage (e.g., suspended in 0.5% carboxymethyl cellulose).

    • Anesthetic (e.g., pentobarbital).

    • Polyethylene (B3416737) tubing for the shunt.

    • Surgical thread (e.g., silk) to be placed inside the shunt as a thrombogenic surface.

    • Surgical instruments.

  • Procedure:

    • Fast the rats overnight before the experiment.

    • Administer TM5275 or vehicle control orally by gavage at the desired doses.

    • After a specific time (e.g., 60-90 minutes) to allow for drug absorption, anesthetize the rats.

    • Surgically expose the left carotid artery and the right jugular vein.

    • Insert the ends of the polyethylene tubing (containing the pre-weighed silk thread) into the carotid artery and jugular vein to create an extracorporeal AV shunt.

    • Allow blood to circulate through the shunt for a defined period (e.g., 15-30 minutes).

    • After the circulation period, clamp the shunt and carefully remove the silk thread with the attached thrombus.

    • Immediately weigh the thread with the thrombus (wet weight).

    • The thrombus weight is calculated by subtracting the initial weight of the thread.

    • Compare the thrombus weights between the TM5275-treated groups and the vehicle control group to determine the antithrombotic effect.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This assay is used to determine the effect of TM5275 on the viability of cancer cells.

  • Principle: The assay measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Materials:

    • Ovarian cancer cell lines (e.g., ES-2, JHOC-9).

    • Cell culture medium and supplements.

    • This compound dissolved in DMSO.

    • CellTiter-Glo® Reagent.

    • 96-well opaque-walled microplates.

    • Luminometer.

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

    • Treat the cells with various concentrations of TM5275 (and a vehicle control) for the desired duration (e.g., 72 hours).

    • After the incubation period, equilibrate the plate to room temperature.

    • Add the CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for a few minutes to induce cell lysis.

    • Allow the plate to incubate at room temperature for about 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Western Blot for Phospho-AKT in Hepatic Stellate Cells

This protocol is to assess the effect of TM5275 on TGF-β1-induced AKT phosphorylation in HSCs.

  • Cell Culture and Treatment:

    • Culture rat hepatic stellate cells (e.g., HSC-T6) in appropriate media.

    • Starve the cells in serum-free media for several hours before treatment.

    • Pre-treat the cells with TM5275 at the desired concentrations for a specified time (e.g., 1 hour).

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total AKT and a loading control (e.g., β-actin or GAPDH) to normalize the data.

Diagram 3: Experimental Workflow for In Vivo Thrombosis Study

Thrombosis_Workflow cluster_0 Animal Preparation cluster_1 Surgical Procedure cluster_2 Data Collection & Analysis Fasting Overnight Fasting Dosing Oral Gavage: TM5275 or Vehicle Fasting->Dosing Absorption Drug Absorption (60-90 min) Dosing->Absorption Anesthesia Anesthetize Rat Absorption->Anesthesia Surgery Expose Carotid Artery & Jugular Vein Anesthesia->Surgery Shunt_Placement Insert AV Shunt (with silk thread) Surgery->Shunt_Placement Circulation Blood Circulation (15-30 min) Shunt_Placement->Circulation Thrombus_Removal Remove Thread with Thrombus Circulation->Thrombus_Removal Weighing Weigh Thrombus Thrombus_Removal->Weighing Analysis Compare Weights: Treatment vs. Control Weighing->Analysis

Caption: Step-by-step workflow of the rat arteriovenous shunt thrombosis model.

Conclusion

References

Understanding the Selectivity of TM5275 for PAI-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of TM5275-Mediated PAI-1 Inhibition

Quantitative Data on TM5275 Inhibition and Selectivity

Target Inhibitor IC50 Reference
PAI-1TM52756.95 μM[6][7][8]
Serpin System Inhibitor Concentration Observed Effect Reference
α1-antitrypsin/trypsinUp to 100 μMNo interference[6][9]
α2-antiplasmin/plasminUp to 100 μMNo interference[6][9]

Experimental Protocols

Protocol: Determination of PAI-1 IC50 using a Chromogenic Substrate Assay

1. Principle:

2. Materials:

  • Recombinant human tPA or uPA

  • TM5275 (or other test inhibitor)

  • Chromogenic substrate specific for the protease (e.g., S-2288 for tPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Inhibitor Preparation: Prepare a stock solution of TM5275 in a suitable solvent (e.g., DMSO). Create a serial dilution of the inhibitor in Assay Buffer to generate a range of test concentrations.

  • Reaction Mixture Preparation:

  • Protease Addition: Add a fixed concentration of tPA or uPA to each well.

  • Substrate Addition: Add the chromogenic substrate to each well.

  • Measurement: Immediately begin reading the absorbance of the wells at the appropriate wavelength (e.g., 405 nm for p-nitroaniline-based substrates) using a microplate reader. Take readings at regular intervals for a set period.

  • Data Analysis:

    • Calculate the rate of substrate hydrolysis (change in absorbance per unit time) for each inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using non-linear regression analysis.

Visualizing the Molecular Environment and Experimental Logic

To better understand the context of TM5275's action and the experimental design used to characterize it, the following diagrams are provided.

PAI_1_Signaling_Pathway TGFb TGF-β TGFb_R TGF-β Receptor TGFb->TGFb_R SMAD SMAD Pathway TGFb_R->SMAD PAI1_Gene PAI-1 Gene (SERPINE1) SMAD->PAI1_Gene PAI1_mRNA PAI-1 mRNA PAI1_Gene->PAI1_mRNA PAI1_Protein Active PAI-1 PAI1_mRNA->PAI1_Protein tPA_uPA tPA / uPA PAI1_Protein->tPA_uPA Inhibition Inactive_PAI1 Inactive PAI-1 PAI1_Protein->Inactive_PAI1 Latency Plasminogen Plasminogen tPA_uPA->Plasminogen Activation Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation Fibrin_Degradation Fibrin Degradation Fibrin_Clot->Fibrin_Degradation TM5275 TM5275 TM5275->PAI1_Protein Inhibition

IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents: - PAI-1 - TM5275 (serial dilutions) - Protease (tPA/uPA) - Chromogenic Substrate Start->Prepare_Reagents Incubate_PAI1_Inhibitor Incubate PAI-1 with TM5275 Prepare_Reagents->Incubate_PAI1_Inhibitor Add_Protease Add Protease Incubate_PAI1_Inhibitor->Add_Protease Incubate_Reaction Incubate for Inhibition Add_Protease->Incubate_Reaction Add_Substrate Add Chromogenic Substrate Incubate_Reaction->Add_Substrate Measure_Absorbance Measure Absorbance (Kinetic Read) Add_Substrate->Measure_Absorbance Data_Analysis Data Analysis: - Calculate Reaction Rates - Plot % Inhibition vs. [TM5275] - Determine IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for IC50 Determination of TM5275.

Conclusion

References

TM5275 Sodium: A Deep Dive into its Impact on Tissue Remodeling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Core Mechanism of Action: PAI-1 Inhibition and Fibrinolysis

Signaling Pathways Modulated by TM5275 Sodium

TM5275 exerts its anti-fibrotic effects by modulating key signaling pathways that are central to the pathogenesis of tissue fibrosis.

The Plasminogen Activator System

G cluster_extracellular Extracellular Matrix Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin MMPs_active Active MMPs Plasmin->MMPs_active activates Fibrin_degradation Fibrin (B1330869) Degradation Plasmin->Fibrin_degradation tPA_uPA tPA / uPA tPA_uPA->Plasmin activates PAI1 PAI-1 PAI1->tPA_uPA inhibits TM5275 TM5275 TM5275->PAI1 inhibits ECM Extracellular Matrix (e.g., Collagen) ECM_degradation ECM Degradation ECM->ECM_degradation MMPs_inactive Pro-MMPs MMPs_inactive->MMPs_active MMPs_active->ECM_degradation Fibrin Fibrin Fibrin->Fibrin_degradation

TM5275's core mechanism via PAI-1 inhibition.
Transforming Growth Factor-β (TGF-β) Signaling

G cluster_cell Fibroblast / Stellate Cell TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR PI3K PI3K TGFbR->PI3K SMAD SMAD2/3 TGFbR->SMAD AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT PAI1_gene Serpine1 (PAI-1) Gene Expression pAKT->PAI1_gene Collagen_gene Collagen Gene Expression pAKT->Collagen_gene Cell_Proliferation Cell Proliferation pAKT->Cell_Proliferation pSMAD p-SMAD2/3 SMAD->pSMAD pSMAD->PAI1_gene pSMAD->Collagen_gene TM5275 TM5275 TM5275->pAKT inhibits Fibrosis Fibrosis PAI1_gene->Fibrosis Collagen_gene->Fibrosis Cell_Proliferation->Fibrosis

TM5275's modulation of TGF-β signaling.

Quantitative Data on the Effects of this compound

The anti-fibrotic efficacy of TM5275 has been demonstrated in various preclinical models of tissue fibrosis. The following tables summarize the key quantitative findings.

Table 1: Effects of TM5275 on Liver Fibrosis in Rat Models
ParameterModelTreatmentResultFold Change/Percentage ReductionReference
Fibrotic Area CDAA-fed ratsTM5275Decreased liver fibrosis~50% reduction vs. vehicle[1]
α-SMA Positive Area CDAA-fed ratsTM5275Marked decreaseNot quantified[1]
Hepatic Tgfb1 mRNA CDAA-fed ratsTM5275Decreased expression~0.6-fold of vehicle[1]
Hepatic Col1a1 mRNA CDAA-fed ratsTM5275Decreased expression~0.5-fold of vehicle[1]
Hepatic TGF-β1 Protein CDAA-fed ratsTM5275Reduced levels~0.7-fold of vehicle[1]
Hepatic Total Collagen CDAA-fed ratsTM5275Reduced levels~0.6-fold of vehicle[1]

CDAA: Choline-deficient, L-amino acid-defined diet

Table 2: Effects of TM5275 on Lung Fibrosis in a Mouse Model
ParameterModelTreatmentResultFindingReference
Lung Collagen Adenovirus-TGF-β1 induced fibrosis40 mg/kg TM5275 for 10 daysAlmost completely blocked TGF-β1-induced lung fibrosisAssessed by collagen staining, Western blotting, and hydroxyproline (B1673980) measurement[2]
uPA and tPA Activity Adenovirus-TGF-β1 induced fibrosis40 mg/kg TM5275 for 10 daysRestored activitiesZymography[2][7]
Table 3: In Vitro Effects of TM5275 on Hepatic Stellate Cells (HSC-T6)
ParameterStimulusTreatmentResultFold Change/Percentage ReductionReference
Cell Proliferation Recombinant PAI-1100 µM TM5275Suppressed proliferationNot specified[1]
Cell Proliferation rTGF-β110-100 µM TM5275Dose-dependent suppressionNot specified[1][8]
Serpine1 mRNA rTGF-β1100 µM TM5275Inhibited upregulation~0.5-fold of rTGF-β1 alone[1][8]
Tgfb1 mRNA rTGF-β1100 µM TM5275Repressed increase~0.6-fold of rTGF-β1 alone[1][8]
Col1a1 mRNA rTGF-β1100 µM TM5275Repressed increase~0.4-fold of rTGF-β1 alone[1][8]
AKT Phosphorylation rTGF-β1TM5275InhibitedNot specified[1][5]

rTGF-β1: recombinant Transforming Growth Factor-β1

Table 4: Effects of TM5275 on Intestinal Fibrosis in a Mouse Model
ParameterModelTreatmentResultFindingReference
Tissue Collagen Content TNBS-induced colitis50 mg/kg TM5275Significantly reducedSircol collagen assay[4]
MMP-9 Production TNBS-induced colitis50 mg/kg TM5275UpregulatedELISA[4]

TNBS: 2,4,6-trinitrobenzene sulfonic acid

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on TM5275.

Animal Models of Liver Fibrosis

G cluster_cdaa CDAA-Induced Steatohepatitis Model cluster_ps Porcine Serum-Induced Diabetic Fibrosis Model start_cdaa Fischer 344 Rats diet Choline-deficient L-amino-acid-defined (CDAA) diet for 12 weeks start_cdaa->diet treatment_cdaa Oral administration of TM5275 or vehicle diet->treatment_cdaa endpoint_cdaa Euthanasia, blood and liver collection treatment_cdaa->endpoint_cdaa analysis_cdaa Histology (H&E, Sirius-Red, α-SMA), Gene expression (qPCR), Protein analysis endpoint_cdaa->analysis_cdaa start_ps Otsuka Long-Evans Tokushima Fatty (OLETF) rats induction_ps Intraperitoneal injection of porcine serum for 6 weeks start_ps->induction_ps treatment_ps Oral administration of TM5275 or vehicle induction_ps->treatment_ps endpoint_ps Euthanasia, blood and liver collection treatment_ps->endpoint_ps analysis_ps Histology, Gene and protein analysis endpoint_ps->analysis_ps

Workflow for rat models of liver fibrosis.
  • CDAA-Induced Steatohepatitis Model [1][5]

    • Animals: Male Fischer 344 rats.

    • Induction: Rats are fed a choline-deficient, L-amino-acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis with severe hepatic fibrosis. Control animals receive a corresponding diet with supplemented choline (B1196258) (CSAA).

    • Treatment: During the dietary induction period, rats are orally administered TM5275 or vehicle daily.

    • Endpoint Analysis: At the end of the 12-week period, rats are euthanized by intraperitoneal injection of pentobarbital (B6593769) sodium (200 mg/kg). Blood is collected via aortic puncture for serum analysis (e.g., ALT). Livers are harvested for histological analysis (H&E, Sirius-Red for collagen, and immunohistochemistry for α-SMA), quantitative PCR for gene expression (Tgfb1, Col1a1), and protein quantification (TGF-β1, total collagen).

  • Porcine Serum-Induced Diabetic Fibrosis Model [1][5]

    • Animals: Otsuka Long-Evans Tokushima Fatty (OLETF) rats, a model for congenital diabetes.

    • Induction: Rats receive intraperitoneal injections of porcine serum for 6 weeks to induce hepatic fibrosis.

    • Treatment: Concurrent with the porcine serum injections, rats are treated with oral TM5275 or vehicle.

    • Endpoint Analysis: Similar to the CDAA model, blood and liver tissues are collected at the end of the experiment for a comprehensive panel of analyses.

Mouse Model of Lung Fibrosis
  • Adenovirus-TGF-β1 Induced Lung Fibrosis [2][6]

    • Animals: Mice (strain not specified in abstract).

    • Induction: A single intranasal instillation of an adenovirus expressing constitutively active TGF-β1 (AdTGF-β1(223/225)) is administered to induce lung fibrosis.

    • Treatment: Four days after the adenovirus instillation, mice are treated with 40 mg/kg of TM5275 (likely orally) for 10 consecutive days.

In Vitro Cell-Based Assays
  • Hepatic Stellate Cell (HSC) Culture and Treatment [1][5]

    • Cell Line: HSC-T6, a rat hepatic stellate cell line.

    • Culture Conditions: Cells are cultured in standard medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

    • Stimulation and Treatment: For proliferation and fibrogenesis assays, HSC-T6 cells are stimulated with recombinant TGF-β1 (e.g., 10 ng/ml). TM5275 is added to the culture medium at various concentrations (e.g., 0-100 µM) concurrently with or after TGF-β1 stimulation.

    • Analysis:

      • Cell Proliferation: Assessed using a standard method such as MTT or BrdU incorporation assay.

      • Gene Expression: RNA is extracted from the cells, and quantitative PCR is performed to measure the mRNA levels of fibrotic genes (Serpine1, Tgfb1, Col1a1).

      • Protein Analysis: Whole-cell lysates are prepared for Western blotting to analyze the phosphorylation status of signaling proteins like AKT, ERK1/2, and SMAD2/3.

  • Human Lung Fibroblast Culture [2][6]

    • Cell Line: CCL-210, human lung fibroblasts.

    • Treatment: Cells are treated with TGF-β1 to induce a myofibroblast phenotype. TM5275 (e.g., 75 µM) is then added to the culture. In some experiments, cells are pre-treated with TGF-β1 for several hours before the addition of TM5275 to assess its effect on established fibrotic responses.

    • Analysis:

      • Apoptosis: Assessed by measuring caspase-3/7 activity or using flow cytometry.

Conclusion

References

Methodological & Application

Application Notes and Protocols for TM5275 Sodium In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

The following table summarizes the quantitative data for TM5275 sodium from in vitro studies on various human cancer cell lines.

Cell LineCancer TypeAssayMetricValue (µM)Reference
HT1080FibrosarcomaCell ViabilityIC509.7 - 60.3[1]
HCT116Colorectal CancerCell ViabilityIC509.7 - 60.3[1]
DaoyMedulloblastomaCell ViabilityIC509.7 - 60.3[1]
MDA-MB-231Breast CancerCell ViabilityIC509.7 - 60.3[1]
JurkatT-cell LeukemiaCell ViabilityIC509.7 - 60.3[1]
ES-2Ovarian CancerCell ViabilityIC50~70-100[5][6]
JHOC-9Ovarian CancerCell ViabilityIC50~70-100[5][6]
GeneralPAI-1 InhibitionPAI-1 ActivityIC506.95[2][5]

Signaling Pathway

G cluster_2 Cellular Effects TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Apoptosis Apoptosis (Caspase-3/7 activation) PAI1->Apoptosis Inhibits Intrinsic Apoptosis CellViability Decreased Cell Viability & Proliferation PAI1->CellViability Promotes CellMigration Inhibition of Cell Migration PAI1->CellMigration Promotes Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis

Caption: Signaling pathway affected by TM5275.

Experimental Workflow

The following diagram outlines the general experimental workflow for assessing the in vitro effects of TM5275.

G start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment Treatment with TM5275 (various concentrations) cell_culture->treatment incubation Incubation (e.g., 24-72 hours) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability Assay (e.g., CellTiter-Glo) assays->viability apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7, Annexin V/PI) assays->apoptosis pai1_activity PAI-1 Activity Assay (ELISA) assays->pai1_activity data_analysis Data Analysis (e.g., IC50 calculation) viability->data_analysis apoptosis->data_analysis pai1_activity->data_analysis end End data_analysis->end

Caption: General experimental workflow.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the Promega CellTiter-Glo® technical bulletin.[5][7][8]

Objective: To determine the number of viable cells in culture after treatment with TM5275 by quantifying ATP, which indicates the presence of metabolically active cells.

Materials:

  • This compound salt

  • Cell line of interest (e.g., HT1080, HCT116)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest cells from culture flasks using Trypsin-EDTA and resuspend in complete culture medium.

    • Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 - 10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • TM5275 Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of TM5275 in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TM5275. Include a vehicle control (medium with the same concentration of solvent used for TM5275).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • CellTiter-Glo® Assay:

    • Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium only wells) from all experimental wells.

    • Calculate the percentage of cell viability for each TM5275 concentration relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log of the TM5275 concentration to determine the IC50 value.

Apoptosis Assay (Using Caspase-Glo® 3/7 Assay)

This protocol is based on the Promega Caspase-Glo® 3/7 Assay technical bulletin.[9][10]

Objective: To measure the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, following treatment with TM5275.

Materials:

  • This compound salt

  • Cell line of interest

  • Complete cell culture medium

  • White-walled 96-well plates with clear bottoms (for adherent cells) or opaque white plates (for suspension cells)

  • Caspase-Glo® 3/7 Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the Cell Viability Assay protocol to seed and treat cells with TM5275 in a 96-well plate.

  • Caspase-Glo® 3/7 Assay:

    • Equilibrate the 96-well plate and the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Gently mix the contents of the wells using a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours. The optimal incubation time should be determined empirically for the specific cell line.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average background luminescence from all experimental wells.

    • Express the results as fold-change in caspase-3/7 activity relative to the vehicle-treated control.

Apoptosis Assay (Using Annexin V and Propidium Iodide Staining)

This protocol is a general guideline for Annexin V and Propidium Iodide (PI) staining for flow cytometry.[1][4][11]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after TM5275 treatment.

Materials:

  • This compound salt

  • Cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of TM5275 as described previously.

  • Cell Harvesting and Staining:

    • After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer as soon as possible.

    • Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

PAI-1 Activity Assay (ELISA)

Materials:

  • This compound salt

  • Cell line of interest

  • Complete cell culture medium (serum-free medium is often recommended for this assay)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Replace the growth medium with serum-free medium and treat with various concentrations of TM5275.

    • Incubate for the desired time period.

  • Sample Collection:

    • Collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any cells or debris.

    • The supernatant can be used immediately or stored at -80°C.

  • ELISA Procedure:

    • Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.

    • Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

    • Incubate for the time specified in the kit manual (e.g., 2.5 hours at room temperature).

    • Wash the wells multiple times with the provided wash buffer.

    • Add 100 µL of the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).

    • Wash the wells.

    • Add 100 µL of Streptavidin-HRP solution and incubate (e.g., 45 minutes at room temperature).

    • Wash the wells.

    • Add 100 µL of TMB substrate solution and incubate in the dark until color develops (e.g., 30 minutes at room temperature).

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm immediately.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of each standard against its concentration.

References

Application Notes and Protocols for the Preparation of TM5275 Sodium Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Information

Quantitative Data Summary

For ease of reference, the key quantitative data for TM5275 sodium are summarized in the table below.

PropertyValueSource(s)
CAS Number 1103926-82-4[2][3]
Molecular Formula C₂₈H₂₇ClN₃NaO₅[3]
Molecular Weight 543.97 g/mol [1][4]
Appearance White to off-white solid[1]
Purity ≥98%[2]
Solubility in DMSO ≥ 62.5 mg/mL (≥ 114.90 mM)[1]
Solubility in DMF 33 mg/mL
Water Solubility Insoluble[4]
Ethanol Solubility Insoluble[4]

Safety and Handling Precautions

This compound is intended for research use only. Users should consult the Safety Data Sheet (SDS) before handling the compound.[3]

Hazard Identification:

  • Harmful if swallowed. [3]

  • Very toxic to aquatic life. [3]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Handling Procedures:

  • Avoid breathing dust.[5]

  • Do not eat, drink, or smoke when using this product.[3]

  • Wash hands thoroughly after handling.[3]

  • Use in a well-ventilated area or under a fume hood.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • In Case of Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.

Experimental Protocols: Stock Solution Preparation

The choice of solvent is critical for the successful preparation of this compound stock solutions. Due to its poor solubility in aqueous solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) are required. It is highly recommended to use freshly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[1][4]

Protocol 1: High-Concentration Stock Solution for In Vitro Experiments

This protocol is suitable for preparing a high-concentration stock solution for use in cell-based assays and other in vitro studies.

Materials:

  • This compound solid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.44 mg of this compound (Molecular Weight: 543.97 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[1] Gentle warming can also be applied if precipitation occurs.

  • Sterilization (optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[4] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Formulation for In Vivo Experiments

This protocol describes the preparation of a dosing solution suitable for oral gavage or other administration routes in animal models. This often involves a co-solvent system to maintain the compound's solubility upon dilution into an aqueous vehicle.

Materials:

  • This compound high-concentration DMSO stock solution (from Protocol 1)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% sodium chloride solution)

  • Sterile tubes

  • Calibrated pipettes and sterile tips

Procedure: This procedure is an example for preparing a 1 mL working solution with a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

  • Prepare the DMSO Stock: Prepare a concentrated stock of TM5275 in DMSO as described in Protocol 1. For example, a 25 mg/mL stock.

  • Co-solvent Mixing: In a sterile tube, add the following solvents in order, ensuring complete mixing after each addition:

    • Add 400 µL of PEG300.

    • Add 100 µL of the 25 mg/mL TM5275 DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 and mix until the solution is clear.

  • Aqueous Phase Addition: Slowly add 450 µL of saline to the mixture while vortexing to bring the total volume to 1 mL.

  • Final Concentration: This will result in a 2.5 mg/mL dosing solution of TM5275.

  • Administration: The final solution should be a clear and administered immediately after preparation for optimal results.[4]

Visualization of Workflows and Pathways

Experimental Workflow: Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution.

G cluster_0 Preparation cluster_1 Application weigh 1. Weigh this compound Powder add_solvent 2. Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Dissolve (Vortex/Sonicate) add_solvent->dissolve aliquot 4. Aliquot for Single Use dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store dilute_invitro Dilute in Culture Media for In Vitro Assay store->dilute_invitro In Vitro formulate_invivo Formulate in Vehicle for In Vivo Study store->formulate_invivo In Vivo

Caption: Workflow for this compound Stock Solution Preparation.

Signaling Pathway: PAI-1 Inhibition

PAI1_Pathway tPA tPA / uPA (Plasminogen Activators) Plasmin Plasmin tPA->Plasmin activates Plasminogen Plasminogen Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation (Clot Dissolution) Plasmin->Fibrin_Degradation degrades Fibrin Fibrin (Clot) Fibrin->Fibrin_Degradation PAI1 PAI-1 PAI1->tPA inhibits TM5275 TM5275 TM5275->PAI1 inhibits

References

Application Notes and Protocols for Utilizing TM5275 in a Fibrin Clot Lysis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Data Presentation

The following tables summarize the expected quantitative data from a fibrin (B1330869) clot lysis assay in the presence of varying concentrations of TM5275. The data illustrates a dose-dependent decrease in clot lysis time, indicating enhanced fibrinolytic activity.

Table 1: Effect of TM5275 on 50% Clot Lysis Time

TM5275 Concentration (µM)Mean 50% Clot Lysis Time (minutes)Standard Deviation (minutes)
0 (Vehicle Control)125± 8.5
1105± 6.2
588± 5.1
1072± 4.5
2060± 3.8
5045± 2.9
10035± 2.1

Table 2: Percentage of Clot Lysis at a Fixed Time Point (e.g., 60 minutes)

TM5275 Concentration (µM)Mean Percentage of Clot Lysis (%)Standard Deviation (%)
0 (Vehicle Control)15± 2.5
125± 3.1
540± 4.0
1055± 4.8
2070± 5.5
5088± 3.7
10095± 2.4

Experimental Protocols

In Vitro Fibrin Clot Lysis Assay (Turbidimetric Method)

This protocol describes a common method for assessing fibrinolysis by monitoring the change in optical density of a forming and lysing fibrin clot in a 96-well plate format.

Materials:

  • Human Plasma (Citrated, Platelet-Poor)

  • Fibrinogen (Human)

  • Thrombin (Human or Bovine)

  • Plasminogen (Human)

  • Tissue-type Plasminogen Activator (tPA, Human)

  • TM5275

  • Vehicle (e.g., DMSO, ensure final concentration is non-inhibitory, typically <0.5%)

  • Tris-Buffered Saline (TBS), pH 7.4

  • Calcium Chloride (CaCl₂)

  • 96-well clear flat-bottom microplate

  • Microplate reader with temperature control (37°C) and kinetic reading capabilities (e.g., 405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of all protein reagents in TBS according to the manufacturer's instructions. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

    • Prepare a stock solution of TM5275 in a suitable solvent (e.g., DMSO). Prepare serial dilutions of TM5275 in the same solvent to achieve the desired final concentrations in the assay.

  • Assay Setup:

    • In a 96-well microplate, add the following reagents in the specified order. Prepare a master mix for common reagents where possible to minimize pipetting errors.

      • 50 µL of Human Plasma

      • 10 µL of Plasminogen (final concentration ~1.5 µM)

      • 10 µL of TM5275 at various concentrations or vehicle control.

      • 10 µL of tPA (final concentration to induce lysis within a measurable timeframe, e.g., 50-100 ng/mL).

  • Clot Formation and Lysis Monitoring:

    • Initiate clot formation by adding 10 µL of a pre-warmed solution of Thrombin and CaCl₂ (e.g., final concentrations of 0.5 U/mL Thrombin and 10 mM CaCl₂).

    • Immediately place the microplate in a pre-warmed (37°C) microplate reader.

    • Monitor the change in absorbance (optical density) at 405 nm every 30-60 seconds for a period of 2-4 hours, or until complete lysis is observed.

  • Data Analysis:

    • The resulting data will be a curve of absorbance versus time. The initial increase in absorbance represents clot formation, reaching a peak, followed by a decrease in absorbance as the clot lyses.

    • Determine the time to 50% clot lysis (the time it takes for the absorbance to decrease to half of the maximum absorbance from the peak).

    • Alternatively, calculate the percentage of clot lysis at a fixed time point.

Visualizations

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_fibrinolysis Fibrinolysis cluster_inhibition Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degradation tPA tPA / uPA tPA->Plasminogen Inactive_Complex Inactive tPA/uPA-PAI-1 Complex tPA->Inactive_Complex FDPs Fibrin Degradation Products Fibrin_Clot->FDPs PAI1 PAI-1 PAI1->tPA Inhibition PAI1->Inactive_Complex TM5275 TM5275 TM5275->PAI1 Inhibition Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup in 96-well Plate cluster_measurement 3. Clot Formation & Lysis Monitoring cluster_analysis 4. Data Analysis Plasma Plasma, Plasminogen, PAI-1, tPA Add_Reagents Add Plasma, Plasminogen, PAI-1, TM5275, tPA Plasma->Add_Reagents TM5275_prep TM5275 Serial Dilutions TM5275_prep->Add_Reagents Incubate Incubate at 37°C Add_Reagents->Incubate Add_Thrombin Add Thrombin + CaCl₂ Incubate->Add_Thrombin Read_Absorbance Kinetic Read at 405 nm (37°C) Add_Thrombin->Read_Absorbance Generate_Curve Generate Absorbance vs. Time Curve Read_Absorbance->Generate_Curve Calculate_Parameters Calculate 50% Lysis Time or % Lysis Generate_Curve->Calculate_Parameters

References

Application Notes and Protocols for TM5275 Sodium in Hepatic Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: TM5275 is an orally bioavailable small-molecule inhibitor of plasminogen activator inhibitor-1 (PAI-1).[1][2] PAI-1 is a key regulator of the fibrinolytic system and has been implicated in the pathogenesis of various fibrotic diseases, including hepatic fibrosis.[3] Elevated PAI-1 levels are associated with the accumulation of extracellular matrix (ECM) proteins, a hallmark of fibrosis.[4] TM5275 sodium has emerged as a promising therapeutic agent for hepatic fibrosis by targeting PAI-1 activity. These application notes provide a comprehensive overview of the use of TM5275 in preclinical hepatic fibrosis research, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action: TM5275 exerts its anti-fibrotic effects primarily by inhibiting PAI-1, which in turn modulates the transforming growth factor-beta 1 (TGF-β1) signaling pathway in hepatic stellate cells (HSCs).[1] HSC activation is a central event in the development of hepatic fibrosis.[5] TGF-β1 is a potent pro-fibrotic cytokine that stimulates HSC proliferation and their transdifferentiation into myofibroblasts, the primary producers of ECM proteins like collagen.[3]

The proposed mechanism of action is as follows:

  • Modulation of TGF-β1 Signaling: TM5275 attenuates the pro-fibrotic effects of TGF-β1 on HSCs. Specifically, it has been shown to inhibit the phosphorylation of AKT, a downstream effector in the TGF-β1 signaling cascade, without affecting the phosphorylation of ERK1/2 and SMAD2/3.[1]

  • Reduction of Fibrogenesis: The inhibition of HSC activation and proliferation leads to a decrease in the production of collagen and other ECM components, thereby ameliorating hepatic fibrosis.[1][6]

Experimental Protocols

In Vivo Animal Models of Hepatic Fibrosis

Two primary rat models have been utilized to evaluate the efficacy of TM5275 in the context of metabolic syndrome-related hepatic fibrosis.[1][2]

1. Choline-Deficient, L-Amino Acid-Defined (CDAA) Diet-Induced Steatohepatitis and Fibrosis Model:

  • Animal Strain: Fischer 344 rats (male, 6 weeks old).[1]

  • Induction of Fibrosis: Rats are fed a CDAA diet for 12 weeks to induce non-alcoholic steatohepatitis (NASH) with significant hepatic fibrosis.[1][7] A control group is fed a choline-supplemented amino acid (CSAA) diet.[7]

  • TM5275 Administration:

    • Dosage: 50 mg/kg/day.[7]

    • Route of Administration: Orally, dissolved in drinking water.[7]

    • Treatment Duration: 12 weeks, concurrent with the CDAA diet.[7]

  • Endpoint Analysis:

    • Histological Analysis: Liver tissues are harvested, fixed in 10% formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition.[1]

    • Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) to identify activated HSCs.[1]

    • Gene Expression Analysis: Hepatic expression of pro-fibrogenic genes such as Tgfb1 and Col1a1 is quantified using real-time quantitative PCR (RT-qPCR).[1]

    • Protein Quantification: Hepatic levels of TGF-β1 and total collagen are measured by ELISA and Sircol collagen assay, respectively.[1][4]

    • Serum Biochemistry: Serum levels of alanine (B10760859) aminotransferase (ALT) are measured to assess liver injury.[1]

2. Porcine Serum (PS)-Induced Hepatic Fibrosis in Diabetic Rats:

  • Animal Strain: Otsuka Long-Evans Tokushima Fatty (OLETF) rats (a model of congenital diabetes).[1][2]

  • Induction of Fibrosis: Rats receive intraperitoneal injections of porcine serum for 6 weeks.[1][2]

  • TM5275 Administration:

    • Dosage: Details on the specific dosage for this model in the provided search results are limited, but oral administration is the route.

    • Route of Administration: Oral.

    • Treatment Duration: 6 weeks.[1]

  • Endpoint Analysis: Similar to the CDAA model, analysis includes histology, immunohistochemistry for α-SMA, and measurement of hepatic collagen content.[1]

In Vitro Hepatic Stellate Cell (HSC) Assays
  • Cell Line: HSC-T6, a rat hepatic stellate cell line.[1][5]

  • Culture Conditions: Cells are cultured in standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

1. Cell Proliferation Assay:

  • Protocol:

    • Seed HSC-T6 cells in 96-well plates.

    • After cell attachment, starve the cells in a serum-free medium for 24 hours.

    • Assess cell proliferation using a standard method such as the WST-1 assay or BrdU incorporation assay.

2. Gene Expression Analysis (RT-qPCR):

  • Objective: To determine the effect of TM5275 on the expression of fibrosis-related genes in HSCs.

  • Protocol:

    • Culture HSC-T6 cells to sub-confluence.

    • Treat cells with recombinant TGF-β1 (10 ng/ml) with or without TM5275 (100 µM) for a defined time (e.g., 24 hours).[6]

    • Isolate total RNA from the cells.

    • Perform reverse transcription to synthesize cDNA.

3. Western Blot Analysis of Signaling Pathways:

  • Objective: To investigate the effect of TM5275 on intracellular signaling pathways, particularly the TGF-β1/AKT pathway.

  • Protocol:

    • Culture and treat HSC-T6 cells with recombinant TGF-β1 (10 ng/ml) and TM5275 (100 µM) as described above.[6]

    • Lyse the cells to extract total protein.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of AKT, ERK1/2, and SMAD2/3.[6]

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands. Actin or GAPDH can be used as a loading control.[6]

Data Presentation

Table 1: In Vivo Efficacy of TM5275 in CDAA-Fed Rat Model of Hepatic Fibrosis

ParameterControl (CSAA Diet)Vehicle (CDAA Diet)TM5275 (50 mg/kg/day) (CDAA Diet)
Histology (Sirius Red) Minimal collagen depositionProminent bridging fibrosisMarked amelioration of fibrosis
α-SMA Immunopositive Area LowSignificantly increasedMarkedly decreased
Hepatic Tgfb1 mRNA Expression BaselineUpregulatedSignificantly decreased
Hepatic Col1a1 mRNA Expression BaselineUpregulatedSignificantly decreased
Hepatic TGF-β1 Protein Level BaselineIncreasedSuppressed
Hepatic Total Collagen Content BaselineIncreasedSuppressed

Data summarized from findings reported by Noguchi et al., 2020.[1]

Table 2: In Vitro Effects of TM5275 on HSC-T6 Cells

ParameterControlrTGF-β1 (10 ng/ml)rTGF-β1 (10 ng/ml) + TM5275 (100 µM)
Cell Proliferation BaselineIncreasedSuppressed in a dose-dependent manner
Serpine1 mRNA Expression BaselineUpregulatedInhibited
Tgfb1 mRNA Expression BaselineIncreasedMarkedly repressed
Col1a1 mRNA Expression BaselineIncreasedMarkedly repressed
pAKT Protein Expression BaselineIncreasedSuppressed
pERK1/2 Protein Expression BaselineIncreasedNo significant change
pSMAD2/3 Protein Expression BaselineIncreasedNo significant change

Data summarized from findings reported by Noguchi et al., 2020.[1][6]

Visualizations

G cluster_0 In Vivo Hepatic Fibrosis Model Workflow cluster_1 Analysis Methods A Induction of Hepatic Fibrosis (e.g., CDAA Diet for 12 weeks) B Oral Administration of TM5275 (e.g., 50 mg/kg/day) A->B Concurrent Treatment C Endpoint Analysis B->C D Histology (H&E, Sirius Red) C->D E Immunohistochemistry (α-SMA) C->E F RT-qPCR (Tgfb1, Col1a1) C->F G Protein Quantification (TGF-β1, Collagen) C->G

Caption: Workflow for in vivo evaluation of TM5275 in a rat model of hepatic fibrosis.

G cluster_0 TM5275 Mechanism of Action in Hepatic Stellate Cells (HSCs) TGFb1 TGF-β1 PAI1 PAI-1 (Serpine1) Upregulation TGFb1->PAI1 AKT AKT Phosphorylation TGFb1->AKT Proliferation HSC Proliferation PAI1->Proliferation TM5275 TM5275 TM5275->PAI1 Inhibits TM5275->AKT Inhibits AKT->Proliferation Fibrogenesis Fibrogenesis (Collagen Synthesis) AKT->Fibrogenesis G cluster_0 In Vitro Experimental Workflow cluster_1 Assay Types HSC_T6 HSC-T6 Cells Stimulation Stimulation with rTGF-β1 ± TM5275 HSC_T6->Stimulation Assays Downstream Assays Stimulation->Assays Prolif Proliferation Assay Assays->Prolif qPCR RT-qPCR (Serpine1, Tgfb1, Col1a1) Assays->qPCR WB Western Blot (pAKT, pERK, pSMAD) Assays->WB

References

Application Notes and Protocols: Investigating the Effects of TM5275 on Cancer Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Key Signaling Pathways

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular uPA uPA uPAR uPAR uPA->uPAR binds Plasmin Plasmin uPA->Plasmin activates LRP1 LRP1 uPAR->LRP1 interacts with PAI1_internal Intracellular PAI-1 LRP1->PAI1_internal internalization Vitronectin Vitronectin Plasminogen Plasminogen Plasminogen->Plasmin ECM_Degradation ECM Degradation Plasmin->ECM_Degradation leads to Cell_Migration Cell Migration ECM_Degradation->Cell_Migration enables TM5275 TM5275 PAI1 PAI-1 TM5275->PAI1 inhibits PAI1->uPA inhibits PAI1->Vitronectin binds Apoptosis Apoptosis Caspase3 Caspase-3 PAI1_internal->Caspase3 inhibits Caspase3->Apoptosis induces

Experimental Protocols

Wound Healing (Scratch) Assay

The wound healing assay is a straightforward method to study directional cell migration in two dimensions.[8][9]

Objective: To assess the effect of TM5275 on the closure of a "wound" created in a confluent monolayer of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)[9][10]

  • TM5275 (stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate-Buffered Saline (PBS), sterile

  • 24-well tissue culture plates[8][9]

  • Sterile 200 µL or 1 mL pipette tips[8][9][11]

  • Phase-contrast microscope with a camera

  • Image analysis software (e.g., ImageJ)

Protocol:

  • Cell Seeding:

    • Seed cancer cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.[8][10] This density needs to be optimized for each cell line.[8]

    • Incubate at 37°C and 5% CO2.

  • Creating the Wound:

    • Once the cells are fully confluent, create a scratch in the monolayer using a sterile 200 µL pipette tip.[8][12] Apply consistent pressure to create a uniform wound.[9][11]

    • Gently wash the wells twice with sterile PBS to remove detached cells and debris.[9][12]

  • TM5275 Treatment:

    • Replace the PBS with fresh culture medium containing various concentrations of TM5275. Include a vehicle control (medium with the same concentration of solvent used for TM5275, e.g., DMSO).

    • Suggested concentrations of TM5275 could range from 10 µM to 100 µM, based on reported IC50 values for apoptosis induction.[7]

  • Imaging and Analysis:

    • Immediately after adding the treatment, capture the first image of the wound (T=0) using a phase-contrast microscope at 4x or 10x magnification.[8][11]

    • Mark the plate to ensure the same field of view is imaged at subsequent time points.[8]

    • Incubate the plate and capture images at regular intervals (e.g., 6, 12, 24, and 48 hours) until the wound in the control group is nearly closed.[8][11]

    • Quantify the wound area at each time point using ImageJ or similar software. The rate of wound closure can be calculated as the percentage of the remaining wound area compared to the initial area.

Wound_Healing_Workflow A Seed cells to confluence B Create scratch with pipette tip A->B C Wash to remove debris B->C D Add medium with TM5275/Vehicle C->D E Image at T=0 D->E F Incubate and image at time points E->F G Quantify wound closure F->G

Caption: Workflow for the wound healing (scratch) assay.

Transwell Migration (Boyden Chamber) Assay

The transwell assay assesses the chemotactic migration of cells through a porous membrane, providing a more quantitative measure of migratory potential.[13][14][15]

Objective: To quantify the effect of TM5275 on the migration of cancer cells towards a chemoattractant.

Materials:

  • Cancer cell line of interest

  • Serum-free culture medium

  • Complete culture medium (with FBS or other chemoattractants)

  • TM5275

  • Transwell inserts (e.g., 8 µm pore size for 24-well plates)[5][13][15]

  • 24-well companion plates

  • Cotton swabs

  • Fixation solution (e.g., 70% ethanol (B145695) or methanol)[13][15]

  • Staining solution (e.g., 0.2% Crystal Violet)[15]

  • Microscope

Protocol:

  • Cell Preparation:

    • Culture cells to 70-80% confluence.[13][16]

    • Serum-starve the cells for 12-24 hours before the assay to increase their sensitivity to chemoattractants.[5][17]

    • Harvest cells using a non-enzymatic cell dissociation buffer or trypsin, and resuspend them in serum-free medium at a determined concentration (e.g., 1 x 10^5 cells/mL).[13][18]

  • Assay Setup:

    • Add complete medium (containing a chemoattractant like 10% FBS) to the lower chamber of the 24-well plate.[13]

    • Add the cell suspension to the upper chamber (the transwell insert) in serum-free medium.[13]

    • Add different concentrations of TM5275 and a vehicle control to both the upper and lower chambers to ensure a consistent treatment environment.

  • Incubation:

    • Incubate the plate at 37°C and 5% CO2 for a period optimized for the specific cell line (typically 4-24 hours), allowing cells to migrate through the porous membrane.[13][19]

  • Fixation and Staining:

    • After incubation, carefully remove the transwell inserts.

    • Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[13][17]

    • Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol for 10-15 minutes.[13][15]

    • Stain the fixed cells with 0.2% Crystal Violet for 15-30 minutes.[9][15]

    • Gently wash the inserts with water to remove excess stain.

  • Quantification:

    • Allow the inserts to air dry.

    • Using a microscope, count the number of stained, migrated cells in several random fields of view for each insert.

    • Calculate the average number of migrated cells per field for each treatment condition.

Transwell_Assay_Workflow A Serum-starve and harvest cells C Seed cells with TM5275/Vehicle in upper chamber A->C B Add chemoattractant to lower chamber B->C D Incubate for migration C->D E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Count cells and analyze data F->G

Caption: Workflow for the transwell migration assay.

Data Presentation

All quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups.

Table 1: Wound Healing Assay Data

Treatment GroupInitial Wound Area (µm²) (T=0)Wound Area at 24h (µm²)% Wound Closure at 24h
Vehicle Control
TM5275 (10 µM)
TM5275 (50 µM)
TM5275 (100 µM)

% Wound Closure = [(Initial Area - Final Area) / Initial Area] x 100

Table 2: Transwell Migration Assay Data

Treatment GroupAverage Migrated Cells per Field (± SD)% Inhibition of Migration
Vehicle Control0%
TM5275 (10 µM)
TM5275 (50 µM)
TM5275 (100 µM)

% Inhibition = [1 - (Migrated Cells in Treatment / Migrated Cells in Control)] x 100

Discussion and Interpretation

References

Application Notes and Protocols for TM5275 Sodium in In Vivo Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Signaling Pathway of PAI-1 in Angiogenesis

PAI1_Angiogenesis_Pathway cluster_extracellular Extracellular Matrix cluster_cell Endothelial Cell PAI1 PAI-1 uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Vitronectin Vitronectin PAI1->Vitronectin Binds Integrins Integrins (αvβ3) PAI1->Integrins Inhibits Binding to Vitronectin Apoptosis Apoptosis PAI1->Apoptosis Protects from Plasminogen Plasminogen uPA_tPA->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin ECM ECM Degradation Plasmin->ECM Promotes FasL FasL Plasmin->FasL Cleaves to soluble FasL CellMigration Cell Migration & Proliferation ECM->CellMigration Enables Vitronectin->Integrins Binds Integrins->CellMigration Promotes VEGFR2 VEGFR-2 VEGFR2->CellMigration Promotes VEGF VEGF VEGF->VEGFR2 Binds FasL->Apoptosis Induces TM5275 TM5275 TM5275->PAI1 Inhibits

Quantitative Data Summary

ParameterModel SystemTreatmentDosageOutcomeReference
IC50PAI-1 InhibitionIn vitro assayTM52756.95 µM[1]
Cell Viability (IC50)Human Cancer Cell LinesTM52759.7 to 60.3 µMDecreased cell viability[3]
ApoptosisHT1080 & HCT116 cellsTM5275 (100 µM)100 µM3- to 5-fold increase in caspase 3/7 activity[3]
Plasma ConcentrationMale ICR MiceOral gavage of TM527550 mg/kgPeak of 11.4 µM at 1 hour[3]
Thrombus WeightMale CD RatsOral gavage of TM527510 mg/kg60.9 ± 3.0 mg (vs. 72.5 ± 2.0 mg in vehicle)[1]
Thrombus WeightMale CD RatsOral gavage of TM527550 mg/kg56.8 ± 2.8 mg (vs. 72.5 ± 2.0 mg in vehicle)[1]
Hepatic FibrosisCDAA-fed RatsTM5275 in drinking water50 mg/kg/daySignificant attenuation of liver fibrosis[2]
Hepatic FibrosisOLETF RatsTM5275 in drinking water50 or 100 mg/kg/dayMarked amelioration of hepatic fibrosis[2]

Experimental Protocols

Matrigel Plug Assay

This model is a widely used method to assess in vivo angiogenesis.[8][9] Matrigel, a basement membrane extract, is implanted subcutaneously in mice and forms a solid plug that can be infiltrated by host cells, including endothelial cells, to form new blood vessels.[8]

  • TM5275 sodium

  • Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) solution)[1]

  • Growth factor-reduced Matrigel

  • Pro-angiogenic factor (e.g., bFGF or VEGF)

  • 6-8 week old immunodeficient mice (e.g., C57BL/6 or nude mice)

  • Sterile, ice-cold syringes and needles

  • Preparation of Matrigel Mixture:

    • Thaw Matrigel on ice overnight at 4°C.[8]

    • On the day of injection, keep all reagents and equipment on ice.

    • In a pre-chilled tube, mix Matrigel with the desired concentration of a pro-angiogenic factor (e.g., 150 ng/mL bFGF).

    • For the treatment group, TM5275 can be directly incorporated into the Matrigel at a desired concentration or administered systemically. For systemic administration, prepare a separate solution of TM5275 in vehicle.

  • Animal Dosing (for systemic administration):

    • Prepare a suspension of this compound in 0.5% CMC.[1]

    • Administer TM5275 or vehicle to mice via oral gavage at a dose of 10-50 mg/kg daily, starting one day before Matrigel implantation.[1]

  • Matrigel Implantation:

    • Anesthetize the mice.

    • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse using a pre-chilled syringe.[8]

    • The Matrigel will form a solid plug at body temperature.

  • Plug Excision and Analysis:

    • After 7-14 days, euthanize the mice and carefully excise the Matrigel plugs.

    • Quantify angiogenesis by:

      • Hemoglobin content: Use a Drabkin kit to measure the amount of hemoglobin in the plug, which correlates with the extent of vascularization.[9]

      • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain sections with an endothelial cell marker (e.g., CD31) to visualize and quantify microvessel density (MVD).[8]

Matrigel_Plug_Assay_Workflow cluster_prep Preparation cluster_animal In Vivo Procedure cluster_analysis Analysis Matrigel_Mix Prepare Matrigel with pro-angiogenic factor Implantation Subcutaneous Implantation of Matrigel Matrigel_Mix->Implantation TM5275_Prep Prepare TM5275 in vehicle Dosing Systemic Dosing (Oral Gavage) TM5275_Prep->Dosing Dosing->Implantation Excision Excise Matrigel Plug (7-14 days) Implantation->Excision Quantification Quantify Angiogenesis (Hemoglobin or MVD) Excision->Quantification

Caption: Workflow for the Matrigel plug angiogenesis assay.

Corneal Micropocket Assay

The avascular nature of the cornea provides a clear background for observing and quantifying new blood vessel growth from the limbal vasculature.[10][11]

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Pro-angiogenic factor (e.g., bFGF or VEGF)

  • Slow-release pellets (e.g., Hydron)

  • 6-8 week old mice or rats

  • Surgical microscope and instruments

  • Pellet Preparation:

    • Prepare slow-release pellets containing a pro-angiogenic factor according to established methods.[11]

  • Animal Dosing:

    • Administer TM5275 (e.g., 10-50 mg/kg) or vehicle daily by oral gavage, starting one day prior to pellet implantation.[1]

  • Corneal Implantation:

    • Anesthetize the animal.

    • Under a surgical microscope, create a small micropocket in the corneal stroma.[10]

    • Implant the pro-angiogenic factor-containing pellet into the pocket.[10]

  • Angiogenesis Assessment:

    • On day 5-7 post-implantation, examine the corneas under a slit-lamp microscope.

    • Quantify the angiogenic response by measuring the length and clock hours of neovessel growth from the limbus towards the pellet.[12]

    • The area of neovascularization can be calculated using a standard formula.

Corneal_Micropocket_Assay_Workflow cluster_prep Preparation cluster_animal In Vivo Procedure cluster_analysis Analysis Pellet_Prep Prepare slow-release pellets with growth factor Implantation Surgical Implantation of pellet in cornea Pellet_Prep->Implantation TM5275_Prep Prepare TM5275 in vehicle Dosing Systemic Dosing (Oral Gavage) TM5275_Prep->Dosing Dosing->Implantation Observation Slit-lamp microscopy (Day 5-7) Implantation->Observation Quantification Measure vessel length and area Observation->Quantification

Caption: Workflow for the corneal micropocket assay.

Tumor Xenograft Model

This model assesses the effect of TM5275 on angiogenesis within a growing tumor.[13]

  • This compound

  • Vehicle (e.g., 0.5% CMC)

  • Human tumor cell line (e.g., HT1080 fibrosarcoma or HCT116 colon carcinoma)[3]

  • Immunodeficient mice (e.g., nude or SCID)

  • Matrigel (optional, for co-injection with cells)

  • Calipers for tumor measurement

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS or mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Allow tumors to reach a palpable size (e.g., 100-200 mm³).

    • Randomize mice into treatment and control groups.

    • Administer TM5275 (e.g., 20-50 mg/kg) or vehicle daily via oral gavage.[1][3]

    • Measure tumor volume with calipers every 2-3 days.

  • Endpoint Analysis:

    • When tumors in the control group reach the predetermined endpoint, euthanize all mice.

    • Excise the tumors and weigh them.

    • Fix a portion of the tumor in formalin for immunohistochemical analysis of microvessel density using an endothelial cell marker like CD31.[13]

Xenograft_Model_Workflow cluster_tumor_dev Tumor Development cluster_treatment Treatment cluster_analysis Endpoint Analysis Implantation Subcutaneous Implantation of Tumor Cells Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomize Mice Growth->Randomization Dosing Daily Oral Dosing with TM5275 or Vehicle Randomization->Dosing Measurement Measure Tumor Volume Dosing->Measurement every 2-3 days Excision Excise Tumors Dosing->Excision at endpoint Measurement->Dosing Analysis Weigh Tumors and Analyze MVD (IHC) Excision->Analysis

Caption: Workflow for the tumor xenograft angiogenesis model.

Formulation of this compound for In Vivo Studies

This compound is orally bioavailable.[3] For oral administration in rodents, it can be suspended in a 0.5% carboxymethylcellulose (CMC) solution.[1] Alternatively, for administration in drinking water, TM5275 can be dissolved to the desired concentration.[2] For injection, a formulation in DMSO and PEG300 may be considered, but should be used immediately after preparation.[14]

Conclusion

References

Application Notes and Protocols for the Co-administration of TM5275 Sodium and tPA in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document outlines the experimental design, detailed protocols for in vivo models of thrombosis and ischemic stroke, methods for assessing efficacy and safety, and quantitative data from preclinical studies. The provided information is intended to guide researchers in designing and executing robust preclinical studies to further investigate the therapeutic potential of this combination therapy.

Data Presentation

Table 1: In Vivo Efficacy of TM5275 and tPA Co-administration in a Rat Thrombosis Model
Treatment GroupDoseThrombus Weight (mg)% Reduction in Thrombus Weight
Vehicle Control-72.5 ± 2.0-
TM527510 mg/kg60.9 ± 3.016%
TM527550 mg/kg56.8 ± 2.821.7%
tPA (low dose)0.3 mg/kg--
tPA (high dose)3 mg/kg--
TM5275 + tPA (low dose)5 mg/kg + 0.3 mg/kgSignificantly enhanced antithrombotic effect compared to tPA alone, similar to high dose tPA-

Data adapted from preclinical studies in rat thrombosis models.[5] Values are presented as mean ± SEM.

Table 2: Effect of tPA Administration on Infarct Volume in a Rat Model of Ischemic Stroke
Treatment GroupTime of Administration (post-ischemia)Infarct Volume (% of hemisphere)
Saline Control-34.45 ± 6.51 (male) / 34.60 ± 4.71 (female)
tPA (10 mg/kg)120 minutes158 ± 28 mm³
tPA shRNAShortly after reperfusion7.58 ± 1.5 (male) / 11.76 ± 2.3 (female)

Data from studies investigating the effects of tPA on infarct volume in rat models of middle cerebral artery occlusion (MCAO).[6][7] Note: tPA shRNA data is presented to illustrate the impact of reducing tPA levels post-ischemia.

Experimental Protocols

Protocol 1: Middle Cerebral Artery Occlusion (MCAO) Model in Rats for Ischemic Stroke

This protocol describes the induction of transient focal cerebral ischemia in rats to model acute ischemic stroke.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • 4-0 silk suture

  • Nylon monofilament suture (e.g., 4-0) with a blunted, silicone-coated tip

  • Heating pad and rectal probe for temperature monitoring

  • Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance in O₂/N₂O). Maintain body temperature at 37°C using a heating pad.

  • Surgical Incision: Place the rat in a supine position. Make a midline cervical incision and carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal ECA and the proximal CCA with 4-0 silk sutures. Place a temporary ligature around the origin of the ECA.

  • Arteriotomy: Make a small incision in the CCA between the ligature and the carotid bifurcation.

  • MCA Occlusion: Gently insert the silicone-coated nylon monofilament through the arteriotomy into the ICA until it occludes the origin of the middle cerebral artery (MCA). A slight resistance will be felt. If using a laser Doppler flowmeter, a significant drop in cerebral blood flow will be observed.

  • Occlusion Period: Maintain the filament in place for the desired duration of ischemia (e.g., 90-120 minutes).

  • Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion.

  • Wound Closure: Ligate the CCA stump and close the cervical incision.

  • Post-operative Care: Administer post-operative analgesia and monitor the animal for recovery.

Protocol 2: Ferric Chloride-Induced Carotid Artery Thrombosis Model in Rats

This protocol describes the induction of arterial thrombosis in the rat carotid artery.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Surgical microscope

  • Micro-surgical instruments

  • Ferric chloride (FeCl₃) solution (e.g., 50%)[8]

  • Filter paper strips

  • Doppler ultrasound probe for blood flow measurement

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat and maintain its body temperature as described in Protocol 1.

  • Surgical Exposure: Expose the common carotid artery as described in Protocol 1.

  • Baseline Blood Flow: Place a Doppler probe on the artery to measure baseline blood flow.

  • Induction of Thrombosis: Apply a strip of filter paper saturated with FeCl₃ solution to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).[8]

  • Thrombus Formation: Monitor blood flow continuously. A stable thrombus is indicated by a significant and sustained decrease in blood flow.

  • Drug Administration: Administer test compounds (TM5275, tPA, or co-administration) intravenously via the tail vein at a predetermined time relative to the induction of thrombosis.

  • Outcome Assessment: Monitor the time to vessel occlusion or the extent of reperfusion following thrombolytic therapy.

Protocol 3: Drug Formulation and Administration

TM5275 Sodium Formulation:

  • Oral Administration: Prepare a homogenous suspension of TM5275 in a vehicle such as 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water. Administer via oral gavage.

  • Intravenous Administration: For intravenous injection, this compound can be dissolved in a vehicle suitable for parenteral administration. A common approach for preclinical studies is to use a co-solvent system, such as a mixture of Dimethyl Sulfoxide (DMSO) and Polyethylene glycol (PEG).[9] For example, a formulation could consist of 10% DMSO, 40% PEG300, and 50% sterile saline. The final concentration should be adjusted based on the desired dose and injection volume.

tPA Formulation and Administration:

  • Reconstitution: Reconstitute lyophilized alteplase (B1167726) (tPA) with sterile water for injection to a final concentration of 1 mg/mL.

  • Intravenous Administration: In preclinical rat models, tPA is typically administered intravenously via the tail vein. A common dosing regimen that mimics clinical practice is to give 10% of the total dose as a bolus over 1 minute, followed by an infusion of the remaining 90% over 60 minutes.[7][10] The total dose in rats often ranges from 5 to 10 mg/kg.[7][11]

Co-administration:

For co-administration studies, TM5275 can be administered either orally prior to the induction of ischemia/thrombosis or intravenously. The timing of administration should be carefully considered based on the pharmacokinetic profile of TM5275. tPA is administered intravenously following the onset of ischemia or thrombosis, as per the specific experimental design.

Protocol 4: Assessment of Infarct Volume

Materials:

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

  • Digital scanner or camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Brain Extraction: At a predetermined time point after MCAO (e.g., 24 hours), euthanize the rat and carefully remove the brain.

  • Brain Slicing: Chill the brain briefly and then slice it into 2 mm coronal sections using a brain matrix.

  • TTC Staining: Immerse the brain slices in 2% TTC solution at 37°C for 15-30 minutes. The viable tissue will stain red, while the infarcted tissue will remain white.[12]

  • Image Acquisition: Scan or photograph the stained brain slices.

  • Infarct Volume Calculation: Use image analysis software to measure the area of the infarct and the total area of the ipsilateral and contralateral hemispheres for each slice. The total infarct volume can be calculated by summing the infarct areas of all slices and multiplying by the slice thickness. Corrections for brain edema can be made using established formulas.[13]

Protocol 5: Neurological Deficit Scoring

Neurological function should be assessed at various time points post-MCAO using a standardized scoring system.

Garcia Neurological Score:

This is a composite scoring system that evaluates multiple aspects of neurological function.

  • Spontaneous Activity: (0-3)

  • Symmetry of Limb Movements: (0-3)

  • Forelimb Outstretching: (0-3)

  • Climbing and Grip Strength: (1-3)

  • Body Proprioception: (1-3)

  • Vibrissae Proprioception: (1-3)

A higher score indicates better neurological function.

Bederson Score:

This is a simpler scoring system for assessing major neurological deficits.

  • Grade 0: No observable deficit.

  • Grade 1: Forelimb flexion.

  • Grade 2: Decreased resistance to lateral push.

  • Grade 3: Unidirectional circling.

Protocol 6: Assessment of Bleeding Time

This protocol is used to evaluate the effect of the test compounds on hemostasis.

Materials:

  • Anesthetized rat

  • Scalpel or standardized tail-clipping device

  • Filter paper

  • Stopwatch

Procedure:

  • Anesthetize the rat.

  • Make a standardized transverse incision at a specific diameter of the tail (e.g., 3 mm from the tip).

  • Immediately start a stopwatch.

  • Gently blot the blood from the incision site with filter paper every 30 seconds, without touching the wound.

  • Stop the stopwatch when bleeding ceases and does not restart for at least 30 seconds. This is the bleeding time.

Mandatory Visualization

Signaling_Pathway cluster_0 Fibrinolytic Pathway cluster_1 Inhibition cluster_2 Therapeutic Intervention Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA Fibrin Fibrin (Clot) FDPs Fibrin Degradation Products Plasmin->FDPs Degrades PAI1 PAI-1 tPA_PAI1 Inactive tPA-PAI-1 Complex PAI1->tPA_PAI1 tPA tPA tPA->tPA_PAI1 TM5275 TM5275 TM5275->PAI1 Inhibits

Caption: Signaling pathway of fibrinolysis and the mechanism of action of TM5275.

Experimental_Workflow cluster_MCAO MCAO Stroke Model cluster_Thrombosis FeCl3 Thrombosis Model cluster_Treatment Treatment Administration cluster_Assessment Outcome Assessment MCAO_Induction Induce MCAO (90-120 min) Reperfusion Reperfusion MCAO_Induction->Reperfusion TM5275_Admin Administer TM5275 (IV or Oral) Reperfusion->TM5275_Admin FeCl3_Application Apply FeCl3 to Carotid Artery Thrombus_Formation Monitor Thrombus Formation FeCl3_Application->Thrombus_Formation Thrombus_Formation->TM5275_Admin tPA_Admin Administer tPA (IV Bolus + Infusion) TM5275_Admin->tPA_Admin Neuro_Scoring Neurological Scoring (24h, 48h, 72h) tPA_Admin->Neuro_Scoring Infarct_Volume Infarct Volume Measurement (TTC) tPA_Admin->Infarct_Volume Bleeding_Time Bleeding Time Assessment tPA_Admin->Bleeding_Time PAI1_Activity PAI-1 Activity Assay (Plasma) tPA_Admin->PAI1_Activity

Caption: General experimental workflow for preclinical evaluation.

References

Troubleshooting & Optimization

TM5275 sodium solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with TM5275 sodium in DMSO and other solvents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly in DMSO. What could be the issue?

A1: Difficulty dissolving this compound in DMSO can arise from several factors. The most common issue is the presence of moisture in the DMSO.[1][2] DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This absorbed water can significantly reduce the solubility of this compound.[1][2]

Troubleshooting Steps:

  • Use fresh, anhydrous DMSO: Always use a new, unopened bottle of anhydrous or molecular biology grade DMSO.

  • Proper Storage: Store DMSO in a dry, tightly sealed container.

  • Sonication/Heating: If precipitation occurs, gentle heating and/or sonication can help dissolve the compound.[2]

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO varies slightly among suppliers, but it is generally high. For consistent results, it is recommended to prepare stock solutions at a concentration that is comfortably below the maximum reported solubility.

Q3: this compound is insoluble in water and ethanol. How can I prepare it for in vivo studies?

A3: While this compound is insoluble in aqueous solutions and ethanol, it can be formulated for in vivo administration using a co-solvent system.[1][3] These formulations typically use a small amount of a DMSO stock solution, which is then mixed with other vehicles like PEG300, Tween-80, saline, or corn oil.[1][2]

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and vehicle formulations as reported by different suppliers.

Solvent/Vehicle SystemReported SolubilitySupplier/SourceNotes
DMSO 100 mg/mL (~183.83 mM)Selleck ChemicalsEmphasizes using fresh DMSO as moisture can reduce solubility.[1]
DMSO 62.5 mg/mL (~114.90 mM)MedchemExpressRecommends using newly opened DMSO and notes that sonication may be needed.[2]
DMSO Soluble to 100 mMR&D Systems
DMSO 20 mg/mLCayman Chemical
Water InsolubleSelleck Chemicals
Ethanol InsolubleSelleck Chemicals
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 2.5 mg/mL (~4.60 mM)MedchemExpressThis formulation results in a clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 2.5 mg/mL (~4.60 mM)MedchemExpressThis formulation results in a clear solution.[2]
10% DMSO, 90% Corn Oil ≥ 2.5 mg/mL (~4.60 mM)MedchemExpress
DMF 33 mg/mLCayman Chemical
DMF:PBS (pH 7.2) (1:8) 0.11 mg/mLCayman Chemical

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution thoroughly.

  • If full dissolution is not achieved, sonicate the tube in a water bath for 5-10 minutes or gently warm the solution.

  • Store the stock solution at -20°C or -80°C for long-term stability.[2]

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is for a final concentration of ≥ 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, add the solvents in the following order, ensuring complete mixing after each addition:

    • 400 µL of PEG300

    • 100 µL of the 25 mg/mL this compound in DMSO stock solution

    • 50 µL of Tween-80

    • 450 µL of Saline

  • The final solution should be clear. This formulation should be used immediately for optimal results.[1]

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_invivo In Vivo Formulation (Example) weigh Weigh TM5275 Sodium Powder add_dmso Add Fresh Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gently Warm add_dmso->dissolve store Store at -20°C or -80°C dissolve->store start Start with DMSO Stock Solution add_peg Add PEG300 start->add_peg 1. Mix add_tween Add Tween-80 add_peg->add_tween 2. Mix add_saline Add Saline add_tween->add_saline 3. Mix inject Administer Immediately add_saline->inject

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_fibrinolysis Fibrinolytic Pathway plasminogen Plasminogen plasmin Plasmin plasminogen->plasmin Activated by fibrin Fibrin (Clot) plasmin->fibrin Degrades fibrin->plasmin fibrin_degradation Fibrin Degradation Products tpa tPA (Tissue Plasminogen Activator) tpa->plasmin tpa_pai1_complex tPA-PAI-1 Complex (Inactive) tpa->tpa_pai1_complex pai1 PAI-1 (Plasminogen Activator Inhibitor-1) pai1->tpa Inhibits pai1->tpa_pai1_complex tm5275 TM5275 tm5275->pai1 Inhibits

References

potential off-target effects of TM5275 sodium in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TM5275 sodium. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential off-target effects of this compound in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

Q2: Does TM5275 exhibit off-target activity against other proteases?

Q3: Can this compound affect cell viability in culture?

Q4: What is the mechanism of TM5275-induced cytotoxicity?

A4: The observed decrease in cell viability in susceptible cancer cell lines is primarily due to the induction of intrinsic apoptosis.[1][3]

Q5: Are there any known off-target effects of TM5275 on cellular signaling pathways?

A5: TM5275 has been shown to inhibit the phosphorylation of AKT that is stimulated by transforming growth factor-beta 1 (TGF-β1).[4] Notably, it does not appear to affect the phosphorylation of ERK1/2 and SMAD2/3 in the same pathway.[4]

Q6: Has TM5275 been screened against a broad panel of kinases or other off-target panels?

A6: Publicly available literature does not contain evidence of broad-scale off-target screening for TM5275, such as kinase panel screening or comprehensive in vitro safety pharmacology profiling. Therefore, researchers should be mindful of the potential for uncharacterized off-target effects, especially when using high concentrations or in sensitive systems.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpectedly high cell death in culture. The concentration of TM5275 is too high for the specific cell line, leading to cytotoxic off-target effects.Perform a dose-response curve to determine the IC50 value for your cell line. Use the lowest concentration that effectively inhibits PAI-1. Consider using a less sensitive cell line if appropriate for the experimental goals.
Inconsistent results between experiments. Variability in cell health, passage number, or seeding density. Inconsistent preparation of TM5275 stock solution.Standardize cell culture conditions. Ensure cells are in the logarithmic growth phase. Prepare fresh dilutions of TM5275 from a validated stock solution for each experiment.
No effect on PAI-1 activity. The concentration of TM5275 is too low. The compound has degraded.Increase the concentration of TM5275. Verify the activity of your TM5275 stock. Prepare fresh stock solutions.
Observed changes in AKT phosphorylation unrelated to PAI-1 inhibition. This may be a direct off-target effect of TM5275 on the PI3K/AKT pathway.Acknowledge this potential off-target effect in your experimental design and data interpretation. If studying AKT signaling is not the primary goal, this may not impact your conclusions regarding PAI-1. If it is, consider using a different PAI-1 inhibitor or a complementary approach to confirm your findings.

Quantitative Data Summary

Table 1: IC50 Values of TM5275 in Various Human Cancer Cell Lines

The following table summarizes the 50% inhibitory concentration (IC50) values of TM5275, indicating its effect on cell viability after a 72-hour treatment.

Cell LineCancer TypeIC50 (µM)
HT1080Fibrosarcoma~25
HCT116Colorectal Cancer~30
DaoyMedulloblastoma~10
MDA-MB-231Breast Cancer~40
JurkatT-cell Leukemia~60

Data compiled from publicly available research.[1][2]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for determining the number of viable cells in culture based on the quantification of ATP.

Materials:

  • This compound

  • Cell line of interest

  • Appropriate cell culture medium

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Assay:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Protocol 2: Detection of Apoptosis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for identifying and quantifying apoptotic cells by flow cytometry.

Materials:

  • This compound

  • Cell line of interest

  • Annexin V-FITC Apoptosis Detection Kit (or similar)

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with TM5275 at the desired concentration and for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5][6]

Protocol 3: Western Blot Analysis of AKT Phosphorylation

This protocol is for detecting changes in the phosphorylation status of AKT.

Materials:

  • This compound

  • Cell line of interest

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-AKT and anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment and Lysis: Treat cells with TM5275 and a stimulant (e.g., TGF-β1) as required. Lyse the cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-AKT overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with an antibody against total AKT to normalize for protein loading.

Visualizations

PAI1_Signaling_Pathway cluster_TGFB TGF-β Signaling cluster_PAI1 PAI-1 System TGFB1 TGFB1 TGFBR TGF-β Receptor TGFB1->TGFBR SMAD23 p-SMAD2/3 TGFBR->SMAD23 AKT p-AKT TGFBR->AKT ERK p-ERK1/2 TGFBR->ERK PAI1 PAI-1 SMAD23->PAI1 upregulates transcription AKT->PAI1 upregulates expression ERK->PAI1 upregulates expression uPA_tPA uPA / tPA PAI1->uPA_tPA inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis TM5275 TM5275 TM5275->AKT inhibits TM5275->PAI1 inhibits

Cytotoxicity_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Treat_Cells Treat with TM5275 serial dilutions Seed_Cells->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Analyze_Data Calculate % viability and IC50 Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for assessing TM5275 cytotoxicity.

Troubleshooting_Tree Start Unexpected Cell Death? Check_Conc Is TM5275 concentration high? Start->Check_Conc Yes Check_Culture Are cell culture conditions optimal? Start->Check_Culture No Lower_Conc Perform dose-response and lower concentration Check_Conc->Lower_Conc Yes Check_Conc->Check_Culture No End Problem Resolved Lower_Conc->End Standardize Standardize cell seeding and health Check_Culture->Standardize No Apoptosis_Assay Is mechanism of death needed? Check_Culture->Apoptosis_Assay Yes Standardize->End Perform_AnnexinV Perform Annexin V/PI assay Apoptosis_Assay->Perform_AnnexinV Yes Apoptosis_Assay->End No Perform_AnnexinV->End

References

troubleshooting inconsistent results in TM5275 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TM5275 experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and provide answers to frequently asked questions (FAQs) to ensure the generation of robust and reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Compound Handling and Stability

Question 1: I'm observing precipitation or inconsistent results with my TM5275 solutions. How should I properly handle and store the compound?

Answer: Inconsistent results can often be traced back to issues with compound solubility and stability. TM5275 has specific solubility characteristics that must be considered.

Troubleshooting Steps:

  • Solvent Selection: TM5275 is soluble in DMSO. For cell culture experiments, ensure the final DMSO concentration is kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.

  • Stock Solution Preparation: Prepare high-concentration stock solutions in a suitable solvent like DMSO. It is crucial to warm the solution gently and vortex thoroughly to ensure the compound is fully dissolved.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect solutions from light to prevent photodegradation.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Do not store diluted solutions for extended periods.

Data Summary: TM5275 Solubility and Storage

ParameterRecommendation
Primary Solvent DMSO
Storage Temperature -20°C or -80°C (stock solutions)
Freeze-Thaw Cycles Minimize by aliquoting
Light Exposure Store in amber vials or protect from light

Question 2: My TM5275 appears to be degrading, leading to a loss of activity. How can I assess and prevent this?

Answer: Degradation of small molecule inhibitors is a common cause of inconsistent experimental outcomes.

Troubleshooting Steps:

  • Visual Inspection: Discard any solutions that appear discolored or contain precipitates.

  • Fresh Preparations: Always prepare fresh working solutions from a frozen stock on the day of the experiment.

  • pH Considerations: The stability of TM5275 in aqueous solutions may be pH-dependent. Ensure the pH of your experimental buffer is within a stable range.

  • Avoid Contaminants: Use high-purity solvents and sterile techniques to avoid contamination that could contribute to compound degradation.

Section 2: Inconsistent PAI-1 Inhibition and IC50 Values

Answer: The half-maximal inhibitory concentration (IC50) can be influenced by various experimental parameters. The reported IC50 for TM5275's inhibition of PAI-1 is approximately 6.95 µM.[1] Variations from this value can arise from several factors.

Troubleshooting Steps:

  • Assay Format: Different assay formats (e.g., chromogenic, ELISA-based) can yield different IC50 values. Ensure your assay is well-validated.

Data Summary: Reported IC50 Values for TM5275

ContextCell Line / AssayReported IC50
PAI-1 InhibitiontPA-dependent hydrolysis~6.95 µM[1][3]
Cell ViabilityHT10809.7 - 60.3 µM[3]
Cell ViabilityHCT1169.7 - 60.3 µM[3]

Answer: Batch-to-batch variability can be a concern with small molecule inhibitors.

Troubleshooting Steps:

  • Certificate of Analysis: Always review the certificate of analysis for each new batch to confirm its purity and identity.

  • Proper Storage: Ensure that all batches have been stored correctly according to the manufacturer's recommendations to prevent degradation.

Section 3: Inconsistent Cell-Based Assay Results

Question 5: I am observing inconsistent effects of TM5275 on cell viability and proliferation in my cell-based assays.

Answer: Inconsistent results in cell-based assays can stem from a variety of sources, including off-target effects and experimental variability.

Troubleshooting Steps:

  • Cell Line Specificity: The effect of TM5275 on cell viability can be cell-line dependent.[3] Ensure you are using an appropriate concentration for your specific cell line, which should be determined through a dose-response experiment.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, serum percentage, cell density, and passage number. Changes in these conditions can alter cellular responses to TM5275.

  • Controls: Always include appropriate controls, such as a vehicle-only (e.g., DMSO) control, to ensure that the observed effects are due to TM5275 and not the solvent.

Experimental Workflow for Troubleshooting Inconsistent Cell-Based Assay Results

G A Inconsistent Results Observed B Check Compound Integrity (Solubility, Degradation) A->B C Verify Experimental Protocol (Concentrations, Incubation Times) A->C D Assess Cell Culture Conditions (Cell Density, Media, Passage #) A->D E Investigate Potential Off-Target Effects (Dose-Response, Apoptosis Assay) B->E If compound is stable C->E If protocol is correct D->E If conditions are consistent F Review Data Analysis (Normalization, Statistical Methods) E->F G Consistent Results Achieved F->G If analysis is sound

Caption: A stepwise workflow for troubleshooting inconsistent experimental results with TM5275.

Experimental Protocols

Protocol 1: PAI-1 Activity Assay (Chromogenic)
  • Reagents and Materials:

    • Recombinant human tPA

    • Chromogenic tPA substrate

    • Assay buffer (e.g., Tris-HCl, pH 7.4 with 0.1% BSA)

    • TM5275 stock solution (in DMSO)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of TM5275 in assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

    • Add a fixed concentration of tPA to each well to initiate the reaction.

    • Immediately add the chromogenic tPA substrate.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

    • Calculate the rate of substrate cleavage for each concentration of TM5275.

    • Plot the rate of reaction against the log of the TM5275 concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT or similar)

This protocol outlines a general procedure for assessing the effects of TM5275 on cell viability.

  • Reagents and Materials:

    • Cell line of interest

    • Complete cell culture medium

    • TM5275 stock solution (in DMSO)

    • MTT reagent (or other viability reagent)

    • Solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl)

    • 96-well cell culture plate

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of TM5275 in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing the TM5275 dilutions and a vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Add the MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the log of the TM5275 concentration to determine the IC50 value for cell viability.

Visualizations

TM5275 Mechanism of Action in the PAI-1 Signaling Pathway

G cluster_0 Fibrinolytic System Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by Fibrin Fibrin Plasmin->Fibrin Degrades Fibrin_Degradation Fibrin Degradation Products tPA_uPA tPA / uPA PAI1 PAI-1 PAI1->tPA_uPA Inhibits TM5275 TM5275 TM5275->PAI1 Inhibits

Logical Flow for Diagnosing Inconsistent IC50 Values

G A Inconsistent IC50 Value B Is the compound stable and pure? A->B C Are assay reagents (PAI-1, tPA) active? B->C Yes G Source of variability identified B->G No -> Address stability/purity D Are experimental conditions (incubation time, buffer) consistent? C->D Yes C->G No -> Replace reagents E Is vitronectin present in the assay? D->E Yes D->G No -> Standardize protocol F Review data analysis and curve fitting E->F Consider its effect F->G

References

Technical Support Center: Minimizing TM5275 Sodium Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing TM5275, ensuring its solubility in experimental media is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and mitigating TM5275 sodium precipitation.

Frequently Asked Questions (FAQs)

Q1: What is TM5275 and what are its solubility properties?

Q2: Why is my TM5275 precipitating in the cell culture medium?

Precipitation of TM5275 in your cell culture medium can occur for several reasons:

  • Exceeding Solubility Limit: When a concentrated stock solution of TM5275 (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the concentration may exceed its solubility limit, causing it to "crash out" of solution.

  • Media Composition: Components within the cell culture medium, such as salts and proteins (especially in the presence of serum), can interact with TM5275 and reduce its solubility.[3]

  • pH and Temperature Shifts: Changes in the pH or temperature of the medium can alter the ionization state and solubility of TM5275. Storing media at cooler temperatures can decrease the solubility of many compounds.

  • High Final Concentration: Using a high final working concentration of TM5275 increases the risk of precipitation.

Q3: At what concentrations is TM5275 typically used in cell culture?

In published research, TM5275 has been used in cell culture experiments at concentrations ranging from 20 µM to 100 µM.[2][4] However, it is important to note that cell viability may be affected at higher concentrations (e.g., 70-100 µM) with prolonged exposure. Researchers should determine the optimal, non-toxic concentration for their specific cell line and experimental duration.

Q4: Can the type of cell culture medium affect TM5275 solubility?

Yes, the specific formulation of your cell culture medium (e.g., DMEM, RPMI-1640) can influence the solubility of TM5275. The presence and concentration of various salts, amino acids, and other components can impact the overall solvating capacity of the medium for a hydrophobic compound like TM5275.

Troubleshooting Guide for TM5275 Precipitation

If you observe precipitation after adding TM5275 to your media, follow these steps to diagnose and resolve the issue.

DOT Script for Troubleshooting Workflow

TM5275_Precipitation_Troubleshooting Troubleshooting Workflow for TM5275 Precipitation start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration check_stock_prep Was the stock solution prepared correctly? check_concentration->check_stock_prep No solution_lower_conc Solution: Lower final concentration check_concentration->solution_lower_conc Yes check_dilution_method Was the dilution method optimal? check_stock_prep->check_dilution_method Yes solution_remake_stock Solution: Prepare fresh stock solution check_stock_prep->solution_remake_stock No check_media_conditions Are media conditions (pH, temp) optimal? check_dilution_method->check_media_conditions Yes solution_optimize_dilution Solution: Optimize dilution technique check_dilution_method->solution_optimize_dilution No solution_adjust_media Solution: Adjust media conditions check_media_conditions->solution_adjust_media No end_resolved Issue Resolved check_media_conditions->end_resolved Yes solution_lower_conc->end_resolved solution_remake_stock->end_resolved solution_optimize_dilution->end_resolved solution_adjust_media->end_resolved

Caption: Troubleshooting workflow for addressing TM5275 precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM TM5275 Stock Solution in DMSO
  • Materials:

    • This compound salt powder

    • Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the TM5275 vial to equilibrate to room temperature before opening.

    • Weigh the required amount of TM5275 powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 5.44 mg of TM5275 (Molecular Weight: 543.97 g/mol ), add 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) may aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Dilution of TM5275 Stock Solution into Cell Culture Media
  • Materials:

    • 10 mM TM5275 stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium (with or without serum)

    • Sterile tubes

  • Procedure:

    • Thaw an aliquot of the 10 mM TM5275 stock solution at room temperature.

    • Warm the cell culture medium to 37°C in a water bath.

    • Perform a serial dilution of the stock solution in pre-warmed medium. It is recommended to perform an intermediate dilution step in a small volume of medium before adding to the final culture volume.

    • Add the diluted TM5275 to the final volume of cell culture medium dropwise while gently swirling the flask or plate to ensure rapid and even dispersion.

    • Visually inspect the medium for any signs of precipitation immediately after addition and before placing it in the incubator.

Data Presentation

Table 1: Solubility of TM5275 in Various Solvents

SolventConcentrationNotes
DMSOUp to 100 mg/mL (183.8 mM)Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
DMF33 mg/mL-
DMF:PBS (pH 7.2) (1:8)0.11 mg/mLDemonstrates low aqueous solubility.
EthanolInsoluble-
WaterInsoluble-
Cell Culture Media (e.g., DMEM, RPMI-1640)Not quantitatively determinedSolubility is expected to be low and influenced by media components and serum. An empirical determination of the working concentration is recommended.

DOT Script for Logical Relationships in Precipitation

TM5275_Precipitation_Factors Factors Influencing TM5275 Precipitation cluster_factors Contributing Factors TM5275 This compound Salt (Hydrophobic Nature) Low_Aqueous_Solubility Low Aqueous Solubility TM5275->Low_Aqueous_Solubility Precipitation Precipitation in Media High_Concentration High Final Concentration High_Concentration->Precipitation Low_Aqueous_Solubility->Precipitation Media_Components Media Components (Salts, Proteins) Media_Components->Precipitation pH_Temp Suboptimal pH & Temperature pH_Temp->Precipitation Improper_Dilution Improper Dilution Technique Improper_Dilution->Precipitation

Caption: Key factors contributing to the precipitation of TM5275 in media.

References

Technical Support Center: Addressing TM5275 Sodium Variability in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TM5275 in animal studies. The following information is intended to help address potential issues related to sodium variability observed during experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with TM5275, leading to variability in serum sodium levels.

Question 1: We are observing significant inter-animal variability in serum sodium levels in our TM5275 treatment group. What are the potential causes and how can we troubleshoot this?

Answer:

Variability in serum sodium can stem from multiple sources, ranging from the compound's mechanism of action to experimental procedures. Here’s a step-by-step guide to help you identify the potential cause:

Troubleshooting Steps:

  • Monitor Blood Pressure and Heart Rate: Alongside serum sodium, monitor cardiovascular parameters. Significant changes may indicate a strong effect on the RAAS.

  • Measure Aldosterone (B195564) Levels: If significant sodium variability persists, consider measuring plasma aldosterone levels to directly assess the impact on this key hormone.

  • Standardize Diet: Ensure all animals are on a standardized diet with a controlled sodium content. High-salt diets can exacerbate the effects of RAAS modulation.

Potential Cause 2: Dehydration or Stress

Animal stress during handling and procedures can lead to physiological changes, including altered water intake and release of stress hormones that can influence sodium levels.

Troubleshooting Steps:

  • Acclimatization: Ensure all animals are properly acclimatized to the facility and handling procedures before the start of the study.

  • Refine Dosing Technique: If using oral gavage, ensure technicians are proficient to minimize stress. For long-term studies, administration in drinking water may reduce handling stress.

  • Monitor Water Intake: Quantify daily water consumption for each animal to identify any significant deviations between groups.

Potential Cause 3: Inconsistent Dosing or Formulation Issues

Inaccurate dosing or a non-homogenous formulation can lead to variable drug exposure and, consequently, variable physiological responses.

Troubleshooting Steps:

  • Vehicle Preparation: Ensure the vehicle (e.g., 0.5% Carboxymethylcellulose) is prepared consistently.

  • Homogenize Suspension: TM5275 is often administered as a suspension. Vortex the suspension thoroughly before each gavage to ensure a uniform dose.

  • Dose Volume Accuracy: Use calibrated pipettes or syringes to ensure accurate dose volumes for each animal based on their most recent body weight.

Potential Cause 4: Blood Collection and Sample Handling

The method of blood collection and subsequent handling can introduce variability in electrolyte measurements.

Troubleshooting Steps:

  • Consistent Blood Collection Site: Use the same blood collection site (e.g., saphenous vein, submandibular vein) for all animals.

  • Minimize Hemolysis: Hemolysis can interfere with sodium measurement. Use appropriate needle gauges and gentle aspiration techniques. Avoid vigorous shaking of blood tubes.

  • Prompt Sample Processing: Process blood samples promptly to separate serum and prevent electrolyte shifts.

Question 2: We have observed a consistent, but unexpected, decrease in serum sodium in animals treated with TM5275. Is this a known effect?

Answer:

Investigative Steps:

  • Confirm the Finding: Repeat the experiment with a larger cohort of animals to confirm the statistical significance of the observation.

  • Dose-Response Relationship: If possible, include multiple dose levels of TM5275 to determine if the effect on sodium is dose-dependent.

  • Urinary Sodium Excretion: Measure 24-hour urinary sodium excretion. A significant increase in the TM5275-treated group would support the hypothesis of renal sodium wasting.

  • Evaluate Renal Function: Assess standard renal function markers (e.g., creatinine, BUN) to rule out any overt nephrotoxicity, although TM5275 is reported to have low toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TM5275?

Q3: What is a suitable vehicle for oral administration of TM5275 in rodents?

A3: A common vehicle for oral gavage of TM5275 in rats and mice is a 0.5% solution of carboxymethylcellulose (CMC) in sterile water or saline.[7] For administration in drinking water, TM5275 can be dissolved directly in the water.

Q4: Are there known sex differences in response to TM5275 or in baseline sodium levels in rodents?

A4: While the available literature on TM5275 does not specifically highlight sex-dependent differences in its efficacy or side effects, it is a critical factor to consider in experimental design. Baseline serum sodium levels can differ between male and female rats and mice. It is advisable to include both sexes in studies and analyze the data accordingly.

Q5: What are the typical dosages of TM5275 used in rat and mouse models?

A5: Dosages of TM5275 can vary depending on the animal model and the intended therapeutic effect. In rat thrombosis models, oral doses of 10 and 50 mg/kg have been shown to be effective.[1][7] In a mouse model of intestinal fibrosis, oral administration of 50 mg/kg of TM5275 was effective in reducing collagen deposition.[8]

Data Presentation

Table 1: Reference Serum Sodium Ranges in Common Rodent Strains

SpeciesStrainSexAgeSodium (mmol/L)
RatSprague-DawleyMale9 weeks140.8 - 146.2
RatSprague-DawleyFemale9 weeks141.5 - 146.9
MouseC57BL/6JMale90-135 days147 - 155
MouseC57BL/6JFemale90-135 days148 - 155

Data compiled from multiple sources. Ranges represent the 2.5th and 97.5th percentiles or mean ± 2 SD. Always refer to your institution's historical control data.

Table 2: Summary of TM5275 Pharmacokinetics in Rodents

SpeciesDose (oral)CmaxTmax
Rat10 mg/kg17.5 ± 5.2 µM~1 hour
Mouse50 mg/kgNot ReportedNot Reported

Cmax: Maximum plasma concentration, Tmax: Time to reach maximum plasma concentration.[1]

Experimental Protocols

Protocol 1: Carrageenan-Induced Tail Thrombosis Model in Rats

This model is used to evaluate the antithrombotic efficacy of compounds like TM5275.

Materials:

  • Male Wistar rats (200-250 g)

  • TM5275

  • Vehicle (0.5% Carboxymethylcellulose in sterile saline)

  • Kappa-carrageenan (1 mg/kg)

  • Anesthesia (e.g., isoflurane)

  • Gavage needles

  • Syringes and needles for intravenous injection

Procedure:

  • Acclimatization: Acclimatize rats for at least one week before the experiment.

  • Dosing: Administer TM5275 (e.g., 10 or 50 mg/kg) or vehicle orally by gavage 60-90 minutes before carrageenan injection.

  • Anesthesia: Anesthetize the rats.

  • Thrombosis Induction: Inject kappa-carrageenan (1 mg/kg) intravenously via the tail vein.

  • Observation: Observe the tail for signs of thrombosis (e.g., discoloration, swelling) over a period of 24-48 hours.

  • Scoring: Score the extent of thrombosis based on a predefined scale.

Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice

This model is used to assess the anti-fibrotic potential of TM5275.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • TM5275

  • Vehicle (0.5% Carboxymethylcellulose in sterile saline)

  • Bleomycin sulfate (B86663) (1-5 mg/kg)

  • Anesthesia (e.g., ketamine/xylazine)

  • Intratracheal instillation device

Procedure:

  • Acclimatization: Acclimatize mice for at least one week.

  • Fibrosis Induction: Anesthetize the mice and intratracheally instill a single dose of bleomycin.

  • Treatment: Begin daily oral gavage of TM5275 (e.g., 50 mg/kg) or vehicle on a specified day post-bleomycin administration (e.g., day 7 or 14).

  • Monitoring: Monitor body weight and clinical signs throughout the study.

  • Endpoint: Euthanize mice at a predetermined time point (e.g., day 21 or 28).

  • Analysis: Harvest lungs for histological analysis (e.g., Masson's trichrome staining) and measurement of collagen content (e.g., hydroxyproline (B1673980) assay).

Visualizations

PAI1_RAAS_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kidney Kidney cluster_Fibrinolysis Fibrinolytic System Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin Renin Renin AngII Angiotensin II AngI->AngII ACE ACE ACE AdrenalCortex Adrenal Cortex AngII->AdrenalCortex PAI1 PAI-1 AngII->PAI1 + Aldosterone Aldosterone AdrenalCortex->Aldosterone Na_Reabsorption Sodium Reabsorption Aldosterone->Na_Reabsorption + tPA_uPA tPA / uPA PAI1->tPA_uPA -| Plasmin Plasmin tPA_uPA->Plasmin Plasminogen Plasminogen Plasminogen->Plasmin TM5275 TM5275 TM5275->PAI1 -|

Experimental_Workflow start Start of Study acclimatization Animal Acclimatization (1 week) start->acclimatization randomization Randomization into Groups (Vehicle, TM5275) acclimatization->randomization baseline Baseline Measurements (Body Weight, Blood Sample) randomization->baseline dosing Daily Dosing (Oral Gavage or in Water) baseline->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight) dosing->monitoring Duration of Study monitoring->dosing endpoint Endpoint Blood Collection (e.g., Day 28) monitoring->endpoint analysis Serum Sodium Analysis endpoint->analysis data_interp Data Interpretation analysis->data_interp Troubleshooting_Tree start Observed Sodium Variability check_procedures Review Experimental Procedures start->check_procedures check_formulation Check Dosing and Formulation check_procedures->check_formulation Procedures OK? No investigate_moa Investigate Mechanism of Action check_procedures->investigate_moa Procedures OK? Yes refine_protocol Refine Protocol check_formulation->refine_protocol check_handling Assess Animal Handling and Stress check_handling->refine_protocol check_sampling Evaluate Blood Collection and Processing check_sampling->refine_protocol measure_raas Measure RAAS components (e.g., Aldosterone) investigate_moa->measure_raas Hypothesis: RAAS effect urinary_excretion Measure Urinary Sodium Excretion investigate_moa->urinary_excretion Hypothesis: Renal effect consult_expert Consult with a Veterinarian or Specialist measure_raas->consult_expert urinary_excretion->consult_expert

References

Technical Support Center: TM5275 In Vitro PAI-1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TM5275?

Q2: My in vitro IC50 value for TM5275 is higher than reported in the literature. Why could this be?

Q3: How do serum proteins affect the in vitro activity of TM5275?

A3: Serum proteins, particularly albumin, can bind to small molecules like TM5275, reducing their effective concentration in in vitro assays.[4][5] This "serum shift" results in a rightward shift of the dose-response curve and an apparent increase in the IC50 value. The extent of this effect depends on the concentration of serum proteins and the binding affinity of TM5275 for these proteins. It is the unbound fraction of the drug that is pharmacologically active.[6]

Q4: How can I minimize the impact of serum proteins in my experiments?

A4: To minimize the impact of serum proteins, you can:

  • Determine the protein binding percentage: Conduct an equilibrium dialysis or ultrafiltration experiment to quantify the fraction of TM5275 bound to serum proteins under your assay conditions.

  • Maintain consistent serum concentrations: If your experimental design requires the presence of serum, ensure that the concentration is consistent across all experiments to allow for comparable results.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
High variability in TM5275 IC50 values between experiments Inconsistent serum protein concentration in the assay buffer.1. Standardize the source and concentration of serum or BSA in your assay buffer.2. If possible, switch to a serum-free buffer.3. Measure the protein concentration in your buffer for each experiment.
Lower than expected potency of TM5275 (High IC50) High serum protein concentration leading to significant drug sequestration.1. Reduce the concentration of serum or BSA in your assay.2. Perform a serum shift assay to quantify the impact of protein binding on the IC50.3. Use a correction factor based on the unbound fraction of TM5275 if the protein binding is known.
Precipitation of TM5275 in the assay well Poor solubility of TM5275 in the assay buffer, which can be exacerbated by interactions with proteins.1. Check the recommended solvent for TM5275 and ensure the final concentration of the solvent in the assay is not causing precipitation.2. Visually inspect the wells for precipitation after adding the compound.3. Consider using a buffer with a small amount of non-ionic detergent (e.g., Tween-20) to improve solubility.

Quantitative Data

Table 1: Reported In Vitro Potency of TM5275

ParameterValueConditionsReference
IC506.95 µMPAI-1 Inhibition Assay[1]

Table 2: Illustrative Example of Serum Shift on TM5275 IC50

This table presents hypothetical data to illustrate the expected impact of serum proteins on the in vitro potency of a small molecule inhibitor like TM5275.

Serum Concentration in AssayApparent IC50 (µM)Fold Shift
0%7.01.0
2% Fetal Bovine Serum15.42.2
10% Fetal Bovine Serum42.06.0
50% Human Serum105.015.0

Experimental Protocols

Protocol 1: PAI-1 Activity Assay (Chromogenic)
  • Reagents and Materials:

    • Human urokinase (uPA) or tissue plasminogen activator (tPA)

    • Chromogenic plasmin substrate

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.01% Tween-20)

    • TM5275 stock solution (in DMSO)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of TM5275 in the assay buffer.

    • In a 96-well plate, add 20 µL of the TM5275 dilutions or vehicle control.

    • Add 20 µL of uPA or tPA to each well and incubate for a further 10 minutes at room temperature.

    • Add 20 µL of the chromogenic plasmin substrate to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 30 minutes.

    • Calculate the percent inhibition for each TM5275 concentration and determine the IC50 value by non-linear regression.

Protocol 2: Serum Shift Assay

This protocol is designed to assess the impact of serum proteins on the potency of TM5275.

  • Reagents and Materials:

    • All reagents from Protocol 1

    • Fetal Bovine Serum (FBS) or Human Serum

  • Procedure:

    • Prepare four sets of assay buffers containing 0%, 2%, 10%, and 50% serum.

    • For each serum concentration, prepare a serial dilution of TM5275.

    • Determine the IC50 value for TM5275 in each serum concentration.

    • Calculate the fold shift in IC50 relative to the 0% serum condition.

Visualizations

PAI1_Pathway cluster_fibrinolysis Fibrinolysis Cascade Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin activation Fibrin Fibrin Clot Plasmin->Fibrin degradation Fibrin_Degradation Fibrin Degradation Products tPA_uPA tPA / uPA PAI1 Active PAI-1 PAI1->tPA_uPA inhibition TM5275 TM5275 TM5275->PAI1 inhibition

experimental_workflow cluster_workflow Serum Shift Assay Workflow start Start prep_reagents Prepare TM5275 Dilutions in Buffers with Varying Serum Concentrations start->prep_reagents run_assay Perform PAI-1 Inhibition Assay prep_reagents->run_assay measure_ic50 Determine IC50 at each Serum Concentration run_assay->measure_ic50 analyze Calculate Fold Shift in IC50 measure_ic50->analyze end End analyze->end troubleshooting_tree start High TM5275 IC50 (Low Potency) check_serum Is serum present in the assay? start->check_serum reduce_serum Reduce or remove serum. Perform serum shift assay. check_serum->reduce_serum Yes check_reagents Check reagent concentration and compound integrity. check_serum->check_reagents No check_protocol Review assay protocol (incubation times, temp). reduce_serum->check_protocol check_reagents->check_protocol

References

best practices for storing and handling TM5275 sodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and use of TM5275 sodium in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage of this compound is crucial for maintaining its stability and activity. Recommendations are as follows:

  • Solid Form: Store at 4°C, sealed away from moisture.[2]

  • In Solvent:

    • -80°C for up to 6 months.

    • -20°C for up to 1 month.

    • Stock solutions should be sealed and protected from moisture.[1][2]

Q3: How should I prepare stock solutions of this compound?

A3: this compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the compound in fresh, anhydrous DMSO. It is important to use fresh DMSO as it can be hygroscopic, and the presence of moisture can reduce the solubility of this compound.[3] For example, a 100 mg/mL stock solution in DMSO can be prepared.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in aqueous solution or cell culture media. - The aqueous solubility of this compound is low. - The final concentration of the organic solvent (e.g., DMSO) may be too low to maintain solubility. - The compound may have crashed out of solution upon dilution of the concentrated stock.- First, dissolve this compound in an appropriate organic solvent like DMSO to create a concentrated stock solution before diluting it in your aqueous buffer or cell culture medium. - Visually inspect for any precipitates after dilution. - If precipitation occurs, gentle warming or sonication may help to redissolve the compound. - For in vivo preparations, specific formulations using co-solvents like PEG300 and surfactants like Tween-80 can improve solubility.[3]
Inconsistent or unexpected results in cell-based assays. - Cell Seeding Density: Inconsistent cell numbers can lead to variability in results. - Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and other media components. - Incubation Times: Variations in incubation times can affect the cellular response. - Reagent Quality: Degradation of this compound or other reagents can lead to inconsistent results.- Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell seeding. - To mitigate edge effects, avoid using the outermost wells of the microplate for experimental data. Fill these wells with sterile PBS or media to maintain humidity. - Ensure that all plates are incubated for the exact same duration. - Use high-purity this compound and ensure all other reagents are within their expiration dates. Prepare fresh dilutions of this compound for each experiment.
High levels of cell death observed after treatment. - Compound Concentration: The concentration of this compound may be too high, leading to off-target effects or cytotoxicity. - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells.- Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with the same concentration of solvent) to assess solvent toxicity.

Data Presentation

While specific quantitative data on the stability of this compound under varying pH and temperature conditions in aqueous solutions is not extensively available in publicly accessible literature, the following tables provide a summary of its key properties and recommended storage conditions. Researchers are advised to perform their own stability assessments for their specific experimental setups.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₂₈H₂₇ClN₃NaO₅
Molecular Weight 543.97 g/mol
Appearance White to off-white solid
IC₅₀ for PAI-1 6.95 μM
Recommended Storage Conditions
FormTemperatureDurationSpecial Conditions
Solid 4°CLong-termSealed, away from moisture
In Solvent -80°CUp to 6 monthsSealed, away from moisture
In Solvent -20°CUp to 1 monthSealed, away from moisture

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microfuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C as recommended.

Protocol 2: General Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of this compound from your stock solution in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the stock solution) and a positive control for cell death.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.

    • Add solubilization solution to each well to dissolve the formazan crystals. . Read the absorbance at the appropriate wavelength using a microplate reader.

Mandatory Visualizations

PAI_1_Signaling_Pathway_Thrombosis cluster_0 Fibrinolysis cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA / uPA Fibrin (B1330869) Degradation Products Fibrin Degradation Products Plasmin->Fibrin Degradation Products Degrades Fibrin (Clot) Fibrin (Clot) PAI-1 PAI-1 tPA / uPA tPA / uPA PAI-1->tPA / uPA Inhibits TM5275 TM5275 TM5275->PAI-1 Inhibits

Experimental_Workflow_TM5275 start Start: Prepare TM5275 Stock Solution (in DMSO) prepare_working Prepare Working Dilutions in Cell Culture Medium start->prepare_working cell_treatment Treat Cells with TM5275 Dilutions prepare_working->cell_treatment cell_seeding Seed Cells in Multi-well Plate cell_seeding->cell_treatment incubation Incubate for a Defined Period (e.g., 24-72h) cell_treatment->incubation assay Perform Downstream Assay (e.g., Viability, Gene Expression) incubation->assay data_analysis Analyze and Interpret Results assay->data_analysis

Caption: A typical experimental workflow for using TM5275 in cell-based assays.

TGFb_PAI1_Fibrosis_Pathway TGF-β1 TGF-β1 TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor PI3K/AKT Pathway PI3K/AKT Pathway TGF-β Receptor->PI3K/AKT Pathway Activates PAI-1 Expression PAI-1 Expression PI3K/AKT Pathway->PAI-1 Expression Upregulates HSC Proliferation & Fibrosis HSC Proliferation & Fibrosis PAI-1 Expression->HSC Proliferation & Fibrosis Promotes TM5275 TM5275 TM5275->PAI-1 Expression Inhibits

References

Technical Support Center: Overcoming Resistance to TM5275 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is TM5275 and what is its primary mechanism of action in cancer?

  • Anti-Angiogenic Activity: TM5275 can inhibit the branching of endothelial cells, a key process in the formation of new blood vessels that supply tumors.[1]

Q2: In which cancer cell lines has TM5275 shown efficacy?

TM5275 has demonstrated the ability to decrease cell viability in several human cancer cell lines, including ovarian cancer cells.[1][2] Studies have shown IC50 values ranging from 9.7 to 60.3 μM in various cancer cell lines.[1]

Q3: What are the known limitations of TM5275 as a monotherapy in vivo?

Troubleshooting Guide: Resistance to TM5275

Problem: Cancer cells are showing reduced sensitivity or acquired resistance to TM5275 treatment.

Below are potential causes and experimental approaches to investigate and overcome resistance.

Potential Cause 1: Alterations in the PAI-1 Target

Troubleshooting Steps:

Potential Cause 2: Increased Drug Efflux

A common mechanism of multidrug resistance is the increased expression of ATP-binding cassette (ABC) transporters, which actively pump drugs out of the cell.[4][5]

Troubleshooting Steps:

  • Profile ABC Transporter Expression: Use qRT-PCR or Western blotting to analyze the expression of common drug efflux pumps such as MDR1 (P-glycoprotein), MRP1, and BCRP in sensitive and resistant cells.[4]

  • Co-treatment with Efflux Pump Inhibitors: If increased expression of a particular transporter is identified, consider co-treating the resistant cells with TM5275 and a known inhibitor of that transporter (e.g., verapamil (B1683045) for MDR1) to see if sensitivity is restored.

Potential Cause 3: Activation of Compensatory Signaling Pathways

Troubleshooting Steps:

  • Phospho-proteomic Profiling: Compare the phosphorylation status of key signaling proteins in sensitive versus resistant cells treated with TM5275. This can reveal upregulated survival pathways (e.g., PI3K/Akt, MAPK/ERK).

  • Targeted Inhibition of Compensatory Pathways: If a compensatory pathway is identified, consider combination therapy with an inhibitor of that pathway. For example, if the PI3K/Akt pathway is hyperactivated, combining TM5275 with a PI3K inhibitor could be effective.

Potential Cause 4: Alterations in Apoptotic Machinery

Since TM5275 induces apoptosis, resistance could arise from defects in the apoptotic signaling cascade.[1][3]

Troubleshooting Steps:

  • Assess Expression of Apoptosis-Related Proteins: Use Western blotting to check the levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins in sensitive and resistant cells.[3]

  • Evaluate Caspase Activity: Measure the activity of key executioner caspases, like caspase-3 and caspase-7, in response to TM5275 treatment in both cell lines.[1]

Quantitative Data Summary

ParameterCell Line(s)ValueReference
IC50 of TM5275 Various human cancer cell lines9.7 to 60.3 μM[1]
Induction of Apoptosis (Caspase 3/7 Activity) HT1080 and HCT116 cells3-fold and 5-fold increase, respectively[1]
Inhibition of Cell Proliferation (BrdU incorporation) HT1080 and HCT116 cellsSignificant decrease in BrdU positive cells[1]
In vivo Oral Administration of TM5441 (related compound) HT1080 and HCT116 xenografts20 mg/kg daily[1]
Peak Plasma Concentration of TM5441 Mice11.4 μM (1 hour post-administration)[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of TM5275 (e.g., 0.1, 1, 10, 50, 100 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caspase-Glo 3/7 Assay (Apoptosis Assay)
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with TM5275 as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the Caspase-Glo 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: Normalize the luminescence signal to the cell number (e.g., using a parallel plate with a CellTiter-Glo assay) and express the results as a fold change relative to the vehicle control.

Endothelial Tube Formation Assay (Angiogenesis Assay)
  • Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

  • Treatment: Treat the HUVECs with different concentrations of TM5275.

  • Incubation: Incubate for 6-18 hours to allow for tube formation.

  • Imaging: Visualize and capture images of the tube-like structures using a microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Visualizations

PAI1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell uPA uPA/tPA Plasminogen Plasminogen uPA->Plasminogen activates uPAR uPAR uPA->uPAR binds Plasmin Plasmin Plasminogen->Plasmin Angiogenesis Angiogenesis Plasmin->Angiogenesis Vitronectin Vitronectin PAI1_active Active PAI-1 Vitronectin->PAI1_active stabilizes TM5275 TM5275 TM5275->PAI1_active inhibits PAI1_active->uPA inhibits PAI1_latent Latent PAI-1 PAI1_active->PAI1_latent converts to PAI1_VN Vitronectin-Bound PAI-1 PAI1_active->PAI1_VN LRP1 LRP1 PAI1_active->LRP1 binds Caspase3_inactive Pro-Caspase 3 PAI1_active->Caspase3_inactive inhibits Integrins Integrins PAI1_VN->Integrins inhibits binding Migration Cell Migration uPAR->Migration LRP1->Migration Caspase3_active Active Caspase 3 Caspase3_inactive->Caspase3_active Apoptosis Apoptosis Caspase3_active->Apoptosis

Experimental_Workflow cluster_mechanisms Potential Mechanisms start Start: Suspected TM5275 Resistance cell_culture Culture Sensitive and Resistant Cancer Cell Lines start->cell_culture viability_assay Confirm Resistance: Cell Viability Assay (e.g., MTT) cell_culture->viability_assay investigate_mechanism Investigate Resistance Mechanism viability_assay->investigate_mechanism target_alteration Target Alteration: - SERPINE1 Sequencing - PAI-1 Expression (WB/qPCR) investigate_mechanism->target_alteration drug_efflux Drug Efflux: - ABC Transporter Expression - Co-treatment with inhibitors investigate_mechanism->drug_efflux pathway_activation Compensatory Pathways: - Phospho-proteomics - Combination with pathway inhibitors investigate_mechanism->pathway_activation apoptosis_defect Apoptosis Defects: - Bcl-2 family expression - Caspase activity assays investigate_mechanism->apoptosis_defect develop_strategy Develop Strategy to Overcome Resistance target_alteration->develop_strategy drug_efflux->develop_strategy pathway_activation->develop_strategy apoptosis_defect->develop_strategy combination_therapy Combination Therapy: - e.g., with pathway inhibitors or efflux pump inhibitors develop_strategy->combination_therapy

Caption: Workflow for investigating and overcoming TM5275 resistance.

Troubleshooting_Logic start Decreased TM5275 Efficacy check_pai1 Is PAI-1 expression downregulated? start->check_pai1 check_efflux Is an ABC transporter overexpressed? check_pai1->check_efflux No res_target Resistance due to target loss. check_pai1->res_target Yes check_pathway Is a survival pathway (e.g., Akt) hyperactivated? check_efflux->check_pathway No res_efflux Resistance due to drug efflux. check_efflux->res_efflux Yes check_apoptosis Are anti-apoptotic proteins (e.g., Bcl-2) upregulated? check_pathway->check_apoptosis No res_pathway Resistance due to pathway bypass. check_pathway->res_pathway Yes res_apoptosis Resistance due to apoptosis inhibition. check_apoptosis->res_apoptosis Yes

Caption: Logical flow for troubleshooting TM5275 resistance.

References

Validation & Comparative

A Comparative Guide to TM5275 Sodium and Other Small Molecule PAI-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PAI-1 Inhibition

Comparative Performance of Small Molecule PAI-1 Inhibitors

In Vitro Potency and Selectivity
CompoundTargetIC50AssaySelectivityReference(s)
TM5275 sodium PAI-16.95 μMChromogenic AssaySelective for PAI-1; does not interfere with other serpin/serine protease systems up to 100 μM.[2]
Tiplaxtinin (B1681322) (PAI-039) PAI-12.7 μMAntibody-based assaySelective for PAI-1.[3][4]
TM5441 PAI-113.9 - 51.1 μMCell viability assays in various cancer cell linesInduces intrinsic apoptosis in several human cancer cell lines.[5]
MDI-2517 PAI-1Superior to tiplaxtinin at a 10-fold lower dose in a mouse model of systemic sclerosis.In vivo efficacy in a mouse model of SScMore potent activity against PAI-1 and improved pharmacokinetic properties compared to MDI-2268.[6][7]
ZK4044 PAI-1644 ± 255 nM (uPA/PAI-1 assay); 100 ± 90 nM (tPA-mediated clot lysis assay)Chromogenic substrate-based uPA/PAI-1 assay and tPA-mediated clot lysis assaySpecific for PAI-1; no detectable activity against antithrombin III, α1-antitrypsin, and α2-antiplasmin.[8]
Preclinical Efficacy in Thrombosis Models
CompoundAnimal ModelDosingKey FindingsReference(s)
TM5275 Rat arteriovenous shunt model10 and 50 mg/kg, p.o.Significantly reduced thrombus weight.[9]
Tiplaxtinin (PAI-039) Rat carotid artery thrombosis model1 mg/kg, p.o.Increased time to occlusion and prevented carotid blood flow reduction.[3]
Tiplaxtinin (PAI-039) Rat vena cava thrombosis model3, 10, and 30 mg/kg, p.o.Significantly reduced thrombus weight.[10]
Preclinical Efficacy in Fibrosis Models
CompoundAnimal ModelDosingKey FindingsReference(s)
TM5275 TNBS-induced intestinal fibrosis in mice50 mg/kg/day, p.o.Decreased collagen deposition and upregulated MMP-9.[11]
MDI-2517 Bleomycin-induced lung fibrosis in miceOral gavageSignificantly attenuated lung scarring, even when administered at later stages of fibrosis.[7]
Preclinical Efficacy in Cancer Models
CompoundAnimal ModelDosingKey FindingsReference(s)
TM5441 HT1080 and HCT116 xenografts in mice20 mg/kg/day, p.o.Increased tumor cell apoptosis and had a disruptive effect on tumor vasculature.[5]
Tiplaxtinin (PAI-039) T24 and HeLa xenografts in athymic mice1 mg/kg, p.o.Reduced tumor xenograft growth, associated with reduced tumor angiogenesis, reduced cellular proliferation, and increased apoptosis.[4]

Signaling Pathways in PAI-1-Mediated Pathology

PAI1_Fibrosis_Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR activates Fibroblast_activation Fibroblast Activation TGFb->Fibroblast_activation stimulates PAI1_gene PAI-1 Gene (SERPINE1) TGFbR->PAI1_gene upregulates PAI1 PAI-1 PAI1_gene->PAI1 expresses uPA_tPA uPA / tPA PAI1->uPA_tPA inhibits Plasminogen Plasminogen uPA_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin MMPs MMPs Plasmin->MMPs activates ECM_degradation ECM Degradation MMPs->ECM_degradation promotes Fibrosis Fibrosis ECM_degradation->Fibrosis prevents Collagen_deposition Collagen Deposition Fibroblast_activation->Collagen_deposition Collagen_deposition->Fibrosis TM5275 TM5275 & Other Inhibitors TM5275->PAI1 inhibit

PAI-1 Signaling Pathway in Fibrosis

PAI1_Cancer_Pathway cluster_cell Tumor Cell cluster_ecm Extracellular Matrix uPA uPA uPAR uPAR uPA->uPAR binds Integrins Integrins uPAR->Integrins complexes with LRP1 LRP1 Intracellular_Signaling Intracellular Signaling (e.g., ERK, AKT) LRP1->Intracellular_Signaling activates Integrins->Intracellular_Signaling activates Proliferation Proliferation Intracellular_Signaling->Proliferation Migration_Invasion Migration & Invasion Intracellular_Signaling->Migration_Invasion Apoptosis Apoptosis Intracellular_Signaling->Apoptosis inhibits PAI1_ext PAI-1 PAI1_ext->uPA inhibits PAI1_ext->LRP1 binds Vitronectin Vitronectin PAI1_ext->Vitronectin binds Angiogenesis Angiogenesis Vitronectin->Angiogenesis promotes TM5275 TM5275 & Other Inhibitors TM5275->PAI1_ext inhibit

PAI-1 Signaling in Cancer Progression

Experimental Protocols

In Vitro PAI-1 Inhibition Assay (Chromogenic)

Procedure:

  • A fixed concentration of a plasminogen activator (e.g., tPA or uPA) is added to the mixture, and the incubation continues for another set period (e.g., 30 minutes).

  • A chromogenic substrate for the plasminogen activator is added.

  • The absorbance is measured at a specific wavelength (e.g., 405 nm) over time.

  • The rate of substrate hydrolysis is calculated and compared to a control without the inhibitor.

Rat Arteriovenous (AV) Shunt Thrombosis Model

Procedure:

  • Male rats (e.g., Wistar) are anesthetized.

  • An extracorporeal shunt is created by cannulating the carotid artery and the contralateral jugular vein with polyethylene (B3416737) tubing.

  • A silk thread is placed inside a section of the tubing to provide a thrombogenic surface.

  • The test compound (e.g., TM5275) or vehicle is administered orally at various doses prior to the initiation of blood flow through the shunt.

  • Blood is allowed to circulate through the shunt for a specific duration (e.g., 30 minutes).

  • After the circulation period, the silk thread with the formed thrombus is removed and its wet weight is measured.

  • The antithrombotic effect is determined by comparing the thrombus weight in the treated groups to the vehicle control group.[9]

Bleomycin-Induced Lung Fibrosis Model

Procedure:

  • Mice (e.g., C57BL/6) are anesthetized.

  • A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.

  • The treatment is continued for a defined period (e.g., daily for 1-2 weeks).

  • At the end of the treatment period, the animals are euthanized, and their lungs are harvested.

  • Lung fibrosis is assessed by histological analysis (e.g., Masson's trichrome staining for collagen) and measurement of lung collagen content (e.g., Sircol assay).

  • The anti-fibrotic effect is evaluated by comparing the extent of fibrosis in the treated groups to the vehicle control group.[7]

Tumor Xenograft Model

Procedure:

  • Immunocompromised mice (e.g., athymic nude mice) are used.

  • Human cancer cells (e.g., HT1080 fibrosarcoma or HCT116 colon carcinoma) are subcutaneously injected into the flank of the mice.

  • Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • The anti-tumor effect is determined by comparing the tumor growth rate and final tumor weight in the treated groups to the control group. Immunohistochemical analysis of the tumors can also be performed to assess apoptosis and angiogenesis.[5]

Conclusion

References

A Comparative Analysis of the In Vivo Efficacy of PAI-1 Inhibitors TM5275 and TM5441

Author: BenchChem Technical Support Team. Date: December 2025

Quantitative Data Summary

The following tables summarize the in vivo efficacy of TM5275 and TM5441 in various preclinical models as reported in the cited literature.

Table 1: In Vivo Efficacy of TM5275

Disease ModelAnimal ModelDosing RegimenKey FindingsReference
Hepatic Fibrosis Fischer 344 Rats (CDAA diet-induced)Not specifiedMarkedly ameliorated the development of hepatic fibrosis and suppressed the proliferation of activated hepatic stellate cells (HSCs). Reduced hepatic expression of Tgfb1 and Col1a1.[1]
Hepatic Fibrosis Otsuka Long-Evans Tokushima Fatty Rats (Porcine serum-induced)Not specifiedSignificantly attenuated the development of hepatic fibrosis.[1]
Intestinal Fibrosis Mice (TNBS-induced colitis)50 mg/kg, oral administrationDecreased TNBS-induced collagen deposition.[2]
Renal Injury Rats (Anti-Thy-1-induced nephritis)Not specifiedSignificantly decreased macrophage accumulation and ameliorated the progression of renal injury.[3]

Table 2: In Vivo Efficacy of TM5441

Disease ModelAnimal ModelDosing RegimenKey FindingsReference
Cancer (Fibrosarcoma & Colon Carcinoma) Mice (HT1080 & HCT116 xenografts)20 mg/kg/day, oral administrationIncreased tumor cell apoptosis and had a significant disruptive effect on tumor vasculature. A trend towards slower tumor growth was observed, though not statistically significant.[4][5]
Hypertension & Vascular Senescence Mice (L-NAME-induced)Not specifiedAttenuated the development of hypertension and cardiac hypertrophy. Reduced periaortic fibrosis by 34%.[6][7]
Chronic Obstructive Pulmonary Disease (COPD) Mice (Cigarette smoke-induced)Not specifiedSignificantly ameliorated emphysema and airway inflammation. Reduced systemic PAI-1 activity.[8]
Non-alcoholic Fatty Liver Disease (NAFLD) Mice (High-fat diet-induced)Not specifiedEarly and delayed treatment decreased hepatic steatosis. Early treatment prevented the progression of hepatic inflammation and fibrosis.[9]

Signaling Pathways and Mechanisms of Action

TM5275: Targeting TGF-β-mediated Fibrosis

TM5275_Pathway TGFb TGF-β1 TGFb_R TGF-β Receptor TGFb->TGFb_R PAI1 PAI-1 (Serpine1 mRNA) TGFb_R->PAI1 Upregulates AKT AKT TGFb_R->AKT pAKT p-AKT AKT->pAKT Phosphorylation HSC_prolif HSC Proliferation & Fibrogenic Activity pAKT->HSC_prolif TM5275 TM5275 TM5275->PAI1 Inhibits TM5275->pAKT Inhibits

TM5275 signaling pathway in hepatic fibrosis.
TM5441: Inducing Apoptosis and Disrupting Angiogenesis in Cancer

In cancer models, TM5441 has demonstrated anti-tumorigenic and anti-angiogenic properties. It induces intrinsic apoptosis in cancer cells, as evidenced by increased caspase-3/7 activity.[4][5] Furthermore, TM5441 disrupts tumor vasculature, suggesting an inhibitory effect on angiogenesis.[4]

TM5441_Pathway cluster_cancer_cell Cancer Cell cluster_endothelial_cell Endothelial Cell TM5441_cancer TM5441 PAI1_cancer PAI-1 TM5441_cancer->PAI1_cancer Inhibits Apoptosis Intrinsic Apoptosis PAI1_cancer->Apoptosis Inhibits Caspase Caspase 3/7 Activation Apoptosis->Caspase TM5441_angio TM5441 PAI1_angio PAI-1 TM5441_angio->PAI1_angio Inhibits Angiogenesis Angiogenesis (Vascularization) PAI1_angio->Angiogenesis Promotes

TM5441's dual mechanism in cancer therapy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in key in vivo studies for TM5275 and TM5441.

TM5275 in a Rat Model of Hepatic Fibrosis[1]
  • Animal Model: Fischer 344 rats.

  • Induction of Fibrosis: Rats were fed a choline-deficient, L-amino acid-defined (CDAA) diet for 12 weeks to induce steatohepatitis and severe hepatic fibrosis. A control group received a choline-supplemented, L-amino acid-defined (CSAA) diet.

  • Treatment: TM5275 was orally administered to the CDAA-fed rats. The vehicle was administered to the control group. The exact dosage and frequency were not specified in the abstract.

  • Assessment:

    • Histology: Liver sections were stained with Hematoxylin and Eosin (H&E) and Sirius-Red to assess steatosis and collagen deposition, respectively.

    • Immunohistochemistry: Staining for alpha-smooth muscle actin (α-SMA) was performed to identify activated hepatic stellate cells.

    • Gene Expression Analysis: Hepatic expression of profibrogenic genes, including Tgfb1 and Col1a1, was measured.

    • Protein Analysis: Hepatic levels of TGF-β1 and total collagen were quantified.

TM5441 in a Mouse Xenograft Model of Cancer[4][5]
  • Animal Model: Immunocompromised mice (e.g., nude mice).

  • Tumor Implantation: Human fibrosarcoma (HT1080) or colon carcinoma (HCT116) cells were xenotransplanted into the mice.

  • Treatment: Once tumors were established, mice received daily oral administration of TM5441 at a dose of 20 mg/kg.

  • Assessment:

    • Tumor Growth: Tumor volume was measured regularly.

    • Survival: The survival of the tumor-bearing mice was monitored.

    • Apoptosis: Tumor sections were analyzed for markers of apoptosis.

    • Vasculature: The tumor vasculature was examined to assess for any disruptive effects.

  • Pharmacokinetics: Plasma concentrations of TM5441 were measured at various time points after oral administration to determine its pharmacokinetic profile.

Experimental Workflow Visualization

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Animal Model Selection (e.g., Rat, Mouse) B Disease Induction (e.g., Diet, Chemical, Xenograft) A->B C Randomization into Treatment & Control Groups B->C D Drug Administration (e.g., Oral Gavage) C->D E Data Collection (e.g., Tumor size, Blood pressure) D->E F Endpoint Analysis (e.g., Histology, Biomarkers) E->F G Statistical Analysis & Conclusion F->G

A generalized workflow for in vivo studies.

References

A Comparative Analysis of TM5275 and Tiplaxtinin (PAI-039) in Preclinical Thrombosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mechanism of Action: Targeting the Fibrinolytic System

cluster_0 Fibrinolytic Pathway cluster_1 PAI-1 Inhibition Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA / u-PA Fibrin_degradation Fibrin (B1330869) Degradation Products Plasmin->Fibrin_degradation Degrades Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation PAI1 PAI-1 tPA_uPA t-PA / u-PA PAI1->tPA_uPA Inhibits Inhibitors TM5275 or Tiplaxtinin (B1681322) (PAI-039) Inhibitors->PAI1 Inhibits

Figure 1: Mechanism of PAI-1 Inhibitors in Fibrinolysis.

Comparative Efficacy in Thrombosis Models

The following tables summarize the quantitative data from various preclinical thrombosis models for both TM5275 and tiplaxtinin.

Arterial Thrombosis Models
CompoundModelSpeciesDoseKey FindingsReference
TM5275 Ferric Chloride-Induced Carotid Artery ThrombosisRat3 mg/kg (oral)Equivalent antithrombotic effect to clopidogrel (B1663587) (3 mg/kg).[1]
Tiplaxtinin (PAI-039) Ferric Chloride-Induced Carotid Artery ThrombosisRat1.0 mg/kg (oral)Increased time to occlusion from 18.2 min (control) to 46.1 min; prevented occlusion in 68% of animals.[6]
Tiplaxtinin (PAI-039) Ferric Chloride-Induced Carotid Artery ThrombosisRat1 mg/kg (oral)Increased time to occlusion from 11 min (control) to over 50 min; reduced carotid blood flow by ~50% compared to 100% in controls.[7]
Venous Thrombosis Models
CompoundModelSpeciesDoseKey FindingsReference
TM5275 Arteriovenous Shunt ThrombosisRat10 mg/kg (oral)Reduced blood clot weight to 60.9 mg from 72.5 mg (vehicle).[2]
TM5275 Arteriovenous Shunt ThrombosisRat50 mg/kg (oral)Reduced blood clot weight to 56.8 mg from 72.5 mg (vehicle); equivalent to ticlopidine (B1205844) (500 mg/kg).[2]
Tiplaxtinin (PAI-039) Stenosis-Induced Venous ThrombosisRat1 mg/kg (oral gavage)52% decrease in thrombus weight versus controls.[8]
Tiplaxtinin (PAI-039) Stenosis-Induced Venous ThrombosisRat5 mg/kg (oral gavage)Statistically significant decrease in thrombus weight versus controls.[8]
Tiplaxtinin (PAI-039) Ferric Chloride-Induced Vena Cava ThrombosisRat3, 10, and 30 mg/kg (oral)Significantly reduced thrombus weight in a pretreatment paradigm.[6]
Tiplaxtinin (PAI-039) Ferric Chloride-Induced Vena Cava ThrombosisRat3, 10, and 30 mg/kg (oral)Significant reduction in thrombus weight when administered 4 hours after thrombus formation.[6]

Experimental Protocols

Detailed methodologies for the key thrombosis models cited are provided below.

Ferric Chloride-Induced Arterial Thrombosis Model (Rat)

This model is widely used to induce occlusive thrombus formation through endothelial injury.

cluster_0 Experimental Workflow start Anesthetize Rat expose Surgically Expose Carotid Artery start->expose drug Administer TM5275 or Tiplaxtinin (or Vehicle) expose->drug fecl3 Apply Ferric Chloride (e.g., 10-35% solution) to Artery drug->fecl3 monitor Monitor Blood Flow (e.g., Doppler probe) fecl3->monitor occlusion Measure Time to Occlusion monitor->occlusion thrombus Excise Thrombus and Measure Weight monitor->thrombus

Figure 2: Workflow for Ferric Chloride-Induced Arterial Thrombosis.

Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are anesthetized, typically with an intraperitoneal injection of sodium pentobarbital (B6593769) or inhaled isoflurane.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery is carefully isolated from the surrounding tissues.

  • Drug Administration: TM5275, tiplaxtinin, or a vehicle control is administered orally via gavage at a specified time before the induction of thrombosis (e.g., 90 minutes).[6]

  • Thrombosis Induction: A filter paper saturated with a ferric chloride (FeCl₃) solution (typically 10-35%) is applied to the adventitial surface of the carotid artery for a defined period (e.g., 10 minutes).

  • Outcome Measurement:

    • Time to Occlusion: Blood flow in the carotid artery is continuously monitored using a Doppler flow probe placed distal to the injury site. The time from FeCl₃ application to the cessation of blood flow (occlusion) is recorded.[6]

    • Thrombus Weight: After a predetermined period, the thrombosed arterial segment is excised, and the thrombus is carefully removed and weighed.

Stenosis-Induced Venous Thrombosis Model (Rat)

This model mimics venous thrombosis caused by restricted blood flow.

cluster_0 Experimental Workflow start Anesthetize Rat expose Expose Inferior Vena Cava (IVC) start->expose ligate Ligate IVC to Induce Stenosis expose->ligate close Close Abdominal Incision ligate->close drug Administer Tiplaxtinin (or Vehicle) Post-Surgery close->drug harvest Harvest IVC after Treatment Period drug->harvest measure Isolate and Weigh Thrombus harvest->measure

Figure 3: Workflow for Stenosis-Induced Venous Thrombosis.

Methodology:

  • Animal Preparation: Rats are anesthetized as previously described.

  • Surgical Procedure: A midline laparotomy is performed to expose the inferior vena cava (IVC). All side branches of the IVC are ligated.

  • Stenosis Induction: A ligature is placed around the IVC just below the renal veins to create a standardized degree of stenosis, thereby reducing blood flow.

  • Postoperative Care and Drug Administration: The abdominal incision is closed, and the animals are allowed to recover. Tiplaxtinin or a vehicle is administered orally, often starting 24 hours after surgery and continuing for a specified duration (e.g., four days).[8]

  • Outcome Measurement: At the end of the treatment period, the animals are euthanized, the IVC is re-exposed, and the thrombosed segment is excised. The thrombus is then carefully dissected from the vein wall and weighed.

Summary and Conclusion

References

A Comparative Analysis of PAI-1 Inhibitors: The Small Molecule TM5275 Versus Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

At a Glance: TM5275 vs. Anti-PAI-1 Monoclonal Antibodies

FeatureTM5275Anti-PAI-1 Monoclonal Antibodies
Type Small MoleculeBiologic (Protein)
Mechanism of Action Allosteric inhibitor, binds to a pocket on PAI-1, inducing a conformational change that prevents its interaction with target proteases.Bind to specific epitopes on PAI-1, either blocking the active site or inducing conformational changes that inactivate the protein.
Administration Orally bioavailableTypically administered via injection (intravenous or subcutaneous)
Specificity High specificity for PAI-1High specificity for PAI-1
Half-life Relatively shortGenerally longer
Immunogenicity LowPotential for immunogenicity

In-Depth Comparison: Performance and Experimental Data

TM5275: A Potent Small Molecule Inhibitor

Preclinical Efficacy of TM5275:

Extensive preclinical studies have demonstrated the efficacy of TM5275 in various disease models:

  • Thrombosis: In a rat arteriovenous shunt model, oral administration of TM5275 demonstrated a significant antithrombotic effect[2].

  • Fibrosis: In a mouse model of liver fibrosis, TM5275 attenuated the development of fibrosis by suppressing the activation of hepatic stellate cells[2].

  • Cancer: In preclinical cancer models, TM5275 has been shown to inhibit tumor growth and angiogenesis[3]. It has been observed to decrease the viability of several human cancer cell lines with IC50 values ranging from 9.7 to 60.3 μM[3]. Furthermore, TM5275 induced apoptosis in cancer cells[3].

Quantitative Data for TM5275:

ParameterValueReference
IC50 (PAI-1 Inhibition) 6.95 μM[3]
In vivo efficacy (rat thrombosis model) Significant reduction in thrombus weight at 10 and 50 mg/kg[2]
In vitro IC50 (cancer cell viability) 9.7 - 60.3 μM[3]
Anti-PAI-1 Monoclonal Antibodies: A Targeted Biological Approach

Direct quantitative comparisons with TM5275 are not available in the provided search results. However, the efficacy of mAb-2E3 has been demonstrated through its ability to inhibit tumor growth and metastasis in vivo[4][5].

Signaling Pathways and Experimental Workflows

PAI_1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cellular Cell PAI1 PAI-1 uPA_tPA uPA / tPA PAI1->uPA_tPA Inhibits Vitronectin Vitronectin PAI1->Vitronectin Binds Angiogenesis Angiogenesis PAI1->Angiogenesis Apoptosis_Inhibition Inhibition of Apoptosis PAI1->Apoptosis_Inhibition Plasminogen Plasminogen uPA_tPA->Plasminogen Activates uPAR uPAR uPA_tPA->uPAR Binds Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin Degrades ECM Extracellular Matrix (ECM) Plasmin->ECM Degrades Fibrin_Degradation Fibrin Degradation Products Fibrin->Fibrin_Degradation ECM_Degradation ECM Degradation ECM->ECM_Degradation Cell_Migration Cell Migration / Invasion ECM_Degradation->Cell_Migration uPAR->Cell_Migration Integrins Integrins Integrins->Cell_Migration Vitronectin->Integrins Binds

Experimental_Workflow_PAI1_Inhibition cluster_invitro In Vitro Assays cluster_invivo In Vivo Models PAI1_Activity PAI-1 Activity Assay (Chromogenic or ELISA) Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Migration Cell Migration/Invasion Assay (e.g., Transwell) Thrombosis_Model Thrombosis Model (e.g., Rat AV Shunt) Fibrosis_Model Fibrosis Model (e.g., Liver Fibrosis in Mice) Cancer_Model Cancer Xenograft Model Inhibitor PAI-1 Inhibitor (TM5275 or mAb) Inhibitor->PAI1_Activity Inhibitor->Cell_Viability Inhibitor->Cell_Migration Inhibitor->Thrombosis_Model Inhibitor->Fibrosis_Model Inhibitor->Cancer_Model

Experimental Protocols

PAI-1 Activity Assay (Chromogenic)

Protocol Summary:

  • Sample Preparation: Prepare plasma, serum, or cell culture supernatant samples.

  • Incubation with PA: Incubate the sample with a known concentration of t-PA or u-PA to allow for complex formation.

  • Plasminogen Activation: Add plasminogen to the mixture.

  • Chromogenic Reaction: Add a plasmin-specific chromogenic substrate.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.

Cell Migration Assay (Transwell)

Principle: The assay uses a two-chamber system separated by a microporous membrane. Cells are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The inhibitor is added to assess its effect on the number of cells that migrate through the pores to the lower chamber[10][11][12][13].

Protocol Summary:

  • Cell Seeding: Seed cells in the upper chamber of the Transwell insert in serum-free media.

  • Chemoattractant: Add a chemoattractant (e.g., fetal bovine serum or a specific growth factor) to the lower chamber.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration.

  • Cell Staining: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.

  • Quantification: Count the number of migrated cells in several microscopic fields.

In Vivo Thrombosis Model (Rat Arteriovenous Shunt)

Principle: An extracorporeal shunt is created between an artery and a vein in an anesthetized rat. A silk thread is placed within the shunt to induce thrombus formation. The inhibitor is administered to the animal, and the weight of the thrombus formed on the thread is measured[2].

Protocol Summary:

  • Animal Preparation: Anesthetize the rat and expose the carotid artery and jugular vein.

  • Shunt Placement: Insert cannulas into the artery and vein and connect them with a piece of tubing containing a pre-weighed silk thread.

  • Inhibitor Administration: Administer TM5275 orally or the monoclonal antibody via injection prior to or during the shunting period.

  • Blood Flow: Allow blood to flow through the shunt for a defined period.

  • Thrombus Measurement: Remove the silk thread from the shunt and weigh it to determine the thrombus weight.

Conclusion

References

On-Target Efficacy of TM5275: A Comparative Guide to its Biochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Biochemical Performance: A Comparative Overview

CompoundTargetIC50 (μM)SelectivityMechanism of Action
TM5275 PAI-16.95[1]High selectivity; does not interfere with other serpin/serine protease systems[2]Induces substrate-like behavior in PAI-1[3]
PAI-039PAI-1~29-32 (cell viability)[1]Not specifiedPrevents PAI-1/PA complex formation
PAI-749 (derivative of PAI-039)PAI-18.37[1]Not specifiedPrevents PAI-1/PA complex formation

Elucidating the Mechanism: Impact on Cellular Signaling

TGF-β Signaling Pathway and PAI-1 Inhibition

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R SMAD SMAD Complex TGF_beta_R->SMAD PAI1_gene PAI-1 Gene (SERPINE1) SMAD->PAI1_gene PAI1_protein PAI-1 Protein PAI1_gene->PAI1_protein PAI1_protein->Inhibition uPA_tPA uPA/tPA TM5275 TM5275 TM5275->PAI1_protein Inhibition->uPA_tPA

TGF-β signaling leading to PAI-1 production and its inhibition by TM5275.
AKT Signaling Pathway and PAI-1 Inhibition

AKT_pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT Downstream Downstream Effects (Cell Survival, Proliferation) AKT->Downstream PAI1 PAI-1 PAI1->AKT Modulation TM5275 TM5275 TM5275->PAI1

Influence of PAI-1 on the AKT signaling pathway and its inhibition by TM5275.

Experimental Protocols

PAI-1 Activity Assay (Chromogenic Method)

General Protocol:

  • Addition of Substrate and Plasminogen: A solution containing plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251) is added to each well.

  • Measurement: The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.

PAI-1 Antigen and Activity ELISA

General Protocol:

  • Washing: The plates are washed to remove unbound components.

  • tPA and Plasminogen Addition: A solution containing tPA and plasminogen is added.

  • Substrate Addition: A chromogenic plasmin substrate is added.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare TM5275 Serial Dilutions Incubation1 Incubate PAI-1 with TM5275 Compound_Prep->Incubation1 Reagent_Prep Prepare PAI-1, tPA, Plasminogen, Substrate Reagent_Prep->Incubation1 Incubation2 Add tPA and Incubate Incubation1->Incubation2 Reaction Add Plasminogen and Substrate Incubation2->Reaction Measurement Measure Absorbance (e.g., 405 nm) Reaction->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing Curve_Fitting Plot Dose-Response Curve Data_Processing->Curve_Fitting IC50_Determination Determine IC50 Value Curve_Fitting->IC50_Determination

Workflow for determining the IC50 of a PAI-1 inhibitor like TM5275.

References

Safety Operating Guide

Proper Disposal of TM5275 Sodium: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling TM5275 sodium, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols and regulatory guidelines.

I. Immediate Safety and Hazard Information

This compound is classified as harmful if swallowed and very toxic to aquatic life.[1] Adherence to the safety precautions outlined in the product's Safety Data Sheet (SDS) is mandatory to mitigate potential risks to personnel and the environment.

Hazard Classification:

  • Acute toxicity, oral (Category 4)[1]

  • Hazardous to the aquatic environment, acute hazard (Category 1)[1]

Key Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P273: Avoid release to the environment.[1]

  • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

  • P391: Collect spillage.[1]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[1]

II. Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C28H28ClN3NaO5
Molecular Weight 544.98 g/mol
CAS Number 1103926-82-4
Storage (Powder) -20°C (3 years), 4°C (2 years)
Storage (Solvent) -80°C (6 months), -20°C (1 month)

III. Step-by-Step Disposal Protocol

The mandated disposal procedure for this compound is to transfer it to an approved waste disposal plant.[1] The following steps provide a detailed workflow for researchers to follow:

1. Personal Protective Equipment (PPE):

  • Before handling this compound for disposal, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container must be compatible with the chemical and prevent any leakage.

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Spillage Management:

  • In the event of a spill, collect the spillage immediately.[1]

  • Use an absorbent material appropriate for chemical spills.

  • Place the absorbed material into the designated this compound waste container.

  • Clean the spill area thoroughly.

4. Container Labeling:

  • The waste container must be labeled with the full chemical name ("this compound"), the relevant hazard symbols (e.g., "Harmful," "Dangerous for the environment"), and the date of waste accumulation.

5. Temporary Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area.

  • The storage area should be away from incompatible materials, such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

6. Disposal Request:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.

  • Follow all institutional procedures for waste disposal requests, including completing any necessary forms or online submissions.

7. Record Keeping:

  • Maintain a log of the amount of this compound waste generated and the date of its transfer for disposal. This is crucial for regulatory compliance and laboratory inventory management.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation cluster_handling Waste Handling cluster_storage_disposal Storage & Disposal A Wear Appropriate PPE B Segregate and Collect Waste in Labeled Container A->B C Manage Spills Immediately B->C If spill occurs D Store in Designated Secure Area C->D E Contact EHS for Pickup D->E F Maintain Disposal Records E->F

Caption: Disposal workflow for this compound, from preparation to final record keeping.

References

Personal protective equipment for handling TM5275 sodium

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling TM5275 sodium. The following procedures are designed to ensure the safe handling, use, and disposal of this chemical in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on its safety data sheet and general laboratory safety protocols for similar compounds.[1][2]

PPE CategoryItemSpecifications and Usage Guidelines
Eye Protection Safety glasses or gogglesMust be used and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Safety goggles are especially important when there is a risk of splashing or dust generation.[2]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of contaminated gloves according to laboratory and local regulations.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn to protect against skin contact.[2][3]
Respiratory Protection Dust mask or respiratorIn case of dust formation, a particulate filter device (EN 143) or a suitable respirator should be used to prevent inhalation.[2] Work should be conducted in a well-ventilated area.[2]

Hazard Identification and First Aid

This compound is classified as harmful if swallowed and very toxic to aquatic life.[1] In case of exposure, follow these first aid measures:

  • If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1]

  • Eye Contact: Remove any contact lenses and immediately flush eyes with large amounts of water. Ensure adequate flushing by separating the eyelids with fingers. Promptly call a physician.[1]

  • Skin Contact: Thoroughly rinse skin with large amounts of water. Remove contaminated clothing and shoes and call a physician.[1]

Experimental Protocol: Safe Handling and Disposal of this compound

1. Preparation and Handling:

  • Avoid the formation of dust and aerosols.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Wash skin thoroughly after handling.[1]

  • Ensure a safety shower and eye wash station are readily accessible.[1]

2. Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature for the powder is -20°C for up to 3 years or 4°C for up to 2 years.[1]

  • When in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1]

  • Keep away from direct sunlight, sources of ignition, and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[1]

3. Spill Management:

  • Collect any spillages as soon as it is safely possible.[1]

  • Avoid release into the environment.[1]

4. Disposal:

  • Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

Safety Workflow

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

A Risk Assessment & Preparation B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) A->B C Handling in Ventilated Area B->C D Weighing & Preparation of Solutions C->D E Experimental Use D->E F Decontamination of Glassware & Surfaces E->F J Emergency Procedures: Spill or Exposure E->J G Proper Waste Disposal F->G H Remove & Dispose of PPE G->H I Wash Hands Thoroughly H->I K Follow First Aid Measures J->K L Report Incident K->L

Caption: Workflow for safe handling and disposal of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。